K579
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERPHRNGJBSFAP-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431306 | |
| Record name | UNII-74P4VV90RU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440100-64-1 | |
| Record name | K-579 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440100641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-74P4VV90RU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-579 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74P4VV90RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: Structure Elucidation of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the structure elucidation of the chemical entity identified as 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-, a known Dipeptidyl Peptidase IV (DPP-IV) inhibitor. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data and protocols specifically for the structure elucidation of this compound, also known as K-579, are not publicly available.
This guide will, therefore, present the established chemical identity of the compound based on publicly accessible database information and provide a hypothetical framework for its structure elucidation. This framework is based on standard analytical techniques employed in the pharmaceutical sciences for the characterization of small molecules.
Chemical Identity and Properties
Based on available information, the fundamental details of the compound are as follows:
| Property | Value | Source |
| IUPAC Name | (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | [1] |
| Molecular Formula | C17H24N6O | [1] |
| Molecular Weight | 328.4 g/mol | [1] |
| Synonyms | K-579, DPP IV Inhibitor K 579 | [1] |
| InChIKey | JERPHRNGJBSFAP-AWEZNQCLSA-N | [1] |
| SMILES | CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N | [1] |
Hypothetical Structure Elucidation Workflow
The definitive structure confirmation of a novel synthetic compound like 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)- would typically involve a multi-pronged analytical approach. The following sections outline the probable experimental protocols.
Synthesis
While a specific, detailed synthesis protocol for this exact molecule is not available in the searched literature, the synthesis of similar pyrrolidine-based DPP-IV inhibitors often involves a multi-step process. A plausible synthetic route could involve the coupling of three key fragments:
-
A protected 2-cyanopyrrolidine moiety.
-
An N-acetyl group, likely introduced as a chloroacetyl derivative.
-
The 4-methyl-1-(2-pyrimidinyl)-4-piperidinamine side chain.
The final step would likely be a nucleophilic substitution reaction where the amino group of the piperidinyl fragment displaces the chlorine on the acetyl group attached to the pyrrolidine ring.
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A full suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.
Hypothetical ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | d | 2H | Pyrimidinyl protons |
| ~6.6 | t | 1H | Pyrimidinyl proton |
| ~4.8 | m | 1H | Pyrrolidine α-proton to nitrile |
| ~4.0-3.5 | m | 4H | Piperidinyl protons adjacent to N |
| ~3.4 | s | 2H | Acetyl CH₂ |
| ~2.5-1.8 | m | 8H | Pyrrolidine and Piperidinyl protons |
| ~1.2 | s | 3H | Methyl group on piperidine |
Hypothetical ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Amide carbonyl |
| ~162 | Pyrimidinyl carbons |
| ~158 | Pyrimidinyl carbon |
| ~118 | Nitrile carbon |
| ~110 | Pyrimidinyl carbon |
| ~60 | Piperidinyl quaternary carbon |
| ~50-40 | Piperidinyl and Pyrrolidine carbons |
| ~48 | Acetyl CH₂ |
| ~30-20 | Pyrrolidine and Piperidinyl carbons |
| ~25 | Methyl carbon |
Experimental Protocol for NMR: A sample of the purified compound (~5-10 mg) would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure.
Hypothetical Mass Spectrometry Data:
| m/z | Ion |
| 329.21 | [M+H]⁺ |
| 351.19 | [M+Na]⁺ |
Experimental Protocol for MS: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer would be employed. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Chromatographic Purity
The purity of the compound would be assessed using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol for HPLC: A reversed-phase C18 column would be used with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid. Detection would be performed using a UV detector at a wavelength where the pyrimidine chromophore absorbs (e.g., ~260 nm). A purity of >95% would be expected for a reference standard.
Signaling Pathway and Experimental Workflow Visualization
As a DPP-IV inhibitor, this compound is involved in the incretin pathway. The following diagrams illustrate the logical structure of the molecule and a hypothetical workflow for its structure elucidation.
Caption: Molecular substructures of the target compound.
Caption: Hypothetical workflow for structure elucidation.
Conclusion
While the chemical identity of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)- is established in public databases, a comprehensive, publicly available dataset for its structure elucidation is currently lacking. This guide has provided the known information and a standard, hypothetical workflow that would be employed to definitively characterize this molecule. For researchers actively working with this compound, it is recommended to perform the described analytical experiments to confirm its structure and purity independently.
References
An In-depth Technical Guide on the Mechanism of Action of K-579 in DPP-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-579, chemically identified as (S)-1-[4-methyl-1-(2-pyrimidinyl)-4-piperidylamino]acetyl-2-pyrrolidinecarbonitrile, is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. They function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a comprehensive overview of the mechanism of action of K-579, including its binding kinetics, the role of its active metabolites, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: DPP-4 Inhibition
The primary mechanism of action of K-579 is the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that is widely distributed throughout the body and exists in both a membrane-bound and a soluble form. Its primary physiological role in glucose homeostasis is the rapid inactivation of incretin hormones.
By inhibiting DPP-4, K-579 prevents the breakdown of GLP-1 and GIP, leading to increased circulating levels of their active forms.[2] This enhancement of incretin levels results in several beneficial downstream effects for glycemic control:
-
Glucose-Dependent Insulin Secretion: Increased active GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are elevated, reducing the risk of hypoglycemia.
-
Suppression of Glucagon Secretion: Elevated incretin levels also suppress the secretion of glucagon from pancreatic α-cells. Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production.
-
Delayed Gastric Emptying: GLP-1 is known to slow the rate of gastric emptying, which helps to reduce postprandial glucose excursions.
Signaling Pathway of DPP-4 Inhibition by K-579
Figure 1: Signaling pathway of DPP-4 inhibition by K-579.
Binding Kinetics and Potency
K-579 is characterized as a slow-binding inhibitor of DPP-4.[1][2] This property, combined with its high potency, contributes to its long duration of action.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for K-579 against DPP-4 from various species are summarized in the table below.
| Species | IC50 (nM) |
| Rat | 3 |
| Dog | 5 |
| Human | 8 |
| Monkey | 8 |
| Data sourced from Creative Enzymes.[3] |
Role of Active Metabolites
A key feature of the extended pharmacological effect of K-579 is the formation of active metabolites. While K-579 itself is rapidly eliminated from the plasma in rats, its metabolites also possess DPP-4 inhibitory activity.[1] Studies have shown that the bile collected from rats treated with K-579 exhibits potent and delayed inhibitory activity on plasma DPP-4.[1] This suggests that K-579's active metabolites undergo enterohepatic circulation, which contributes to the sustained inhibition of DPP-4 in vivo and its long-acting hypoglycemic effect.[4]
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize the activity of K-579.
In Vitro DPP-4 Inhibition Assay
This assay is used to determine the potency of K-579 in inhibiting DPP-4 activity.
Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor like K-579 will reduce the rate of AMC release.
Materials:
-
Recombinant DPP-4 enzyme (human, rat, etc.)
-
DPP-4 substrate (Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
K-579 at various concentrations
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare a series of dilutions of K-579 in the assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to each well.
-
Add the different concentrations of K-579 to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals using a plate reader.
-
Calculate the initial reaction rates (V) for each concentration of K-579.
-
Plot the percentage of inhibition against the logarithm of the K-579 concentration to determine the IC50 value.
Figure 2: Workflow for an in vitro DPP-4 inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test is used to evaluate the effect of K-579 on glucose tolerance in animal models.
Principle: The OGTT measures the body's ability to clear a glucose load from the bloodstream. In this test, an oral dose of glucose is administered to fasted animals, and blood glucose levels are monitored over time. Pre-treatment with K-579 is expected to improve glucose tolerance, resulting in a smaller increase and faster clearance of blood glucose compared to control animals.
Materials:
-
Animal models (e.g., Wistar rats, Zucker fatty rats)
-
K-579 solution for oral administration
-
Glucose solution for oral gavage (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Equipment for blood collection (e.g., lancets, capillaries)
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline body weight of each animal.
-
Administer K-579 or vehicle control orally at a specified time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, collect a baseline blood sample from the tail vein to measure the initial blood glucose level.
-
Immediately after the baseline blood collection, administer the glucose solution via oral gavage.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration against time for both the K-579 treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Figure 3: Workflow for an in vivo oral glucose tolerance test.
Off-Target Effects
While K-579 is a potent DPP-4 inhibitor, some research has explored its potential for off-target activity. A computational and in vitro study has suggested that K-579 may also inhibit phosphoinositide-specific phospholipase C (PI-PLC) at nanomolar concentrations.[5] Further investigation is required to understand the clinical relevance of this finding.
Conclusion
K-579 is a highly potent, slow-binding DPP-4 inhibitor with a long duration of action. Its mechanism of action involves the inhibition of DPP-4, leading to increased levels of active incretin hormones, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release. The sustained hypoglycemic effect of K-579 is attributed to both its slow-binding kinetics and the presence of active metabolites that undergo enterohepatic circulation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of K-579 and other DPP-4 inhibitors. Further research into its molecular interactions with the DPP-4 active site and a comprehensive characterization of its pharmacokinetic profile would provide a more complete understanding of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. K579, a slow-binding inhibitor of dipeptidyl peptidase IV, is a long-acting hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP IV-Inhibitor, K 579 - Creative Enzymes [de.creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. The dipeptidyl peptidase IV inhibitors vildagliptin and K-579 inhibit a phospholipase C: a case of promiscuous scaffolds in proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile (Omarigliptin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile, also known as Omarigliptin (MK-3102), is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Developed by Merck & Co., it is a long-acting oral antidiabetic agent designed for the once-weekly treatment of type 2 diabetes mellitus.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and key experimental data related to Omarigliptin.
Chemical and Physical Properties
Omarigliptin is a white, crystalline material.[1] Its chemical structure and key identifiers are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile[4] |
| Synonyms | Omarigliptin, MK-3102, K-579[2][4] |
| CAS Number | 1226781-44-7[2] |
| Molecular Formula | C₁₇H₂₄N₆O[4] |
| Molar Mass | 398.43 g·mol⁻¹[2] |
| Physical Property | Value |
| Melting Point | 176.0 °C |
| Glass Transition Temperature | 58 °C (amorphous) |
| pKa Values | 3.5 and 7.1 |
| Aqueous Solubility | 7.1 mg/mL (pH 2), 8.7 mg/mL (pH 6), 3.1 mg/mL (pH 8) |
Mechanism of Action: DPP-4 Inhibition
Omarigliptin is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By inhibiting DPP-4, Omarigliptin increases the circulating levels of active GLP-1 and GIP.[2][5] This leads to several downstream effects that contribute to improved glycemic control:
-
Increased Insulin Secretion: Enhanced GLP-1 and GIP levels stimulate the pancreas to release more insulin in a glucose-dependent manner.[2][3]
-
Suppressed Glucagon Release: Increased incretin levels also inhibit the release of glucagon from pancreatic alpha cells, which in turn reduces hepatic glucose production.[2][5]
-
Delayed Gastric Emptying: GLP-1 is known to slow the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.[2]
The signaling pathway illustrating the mechanism of action of Omarigliptin is depicted below.
Caption: Signaling pathway of Omarigliptin's mechanism of action.
In Vitro Pharmacology
Omarigliptin is a highly potent and selective inhibitor of DPP-4. Its in vitro inhibitory activity and selectivity against other proteases are summarized below.
| Parameter | Value | Comparison |
| DPP-4 IC₅₀ | 1.6 nM | More potent than Sitagliptin (IC₅₀ = 18 nM) |
| DPP-4 Kᵢ | 0.8 nM | - |
| Selectivity | > 67 µM against QPP, FAP, PEP, DPP8, and DPP9 | Highly selective |
| Ion Channel Activity | IC₅₀ > 30 µM at IKr, Caᵥ1.2, and Naᵥ1.5 | Weak activity |
Pharmacokinetics
Preclinical studies in rats and dogs have demonstrated that Omarigliptin has a favorable pharmacokinetic profile, characterized by low clearance and a long half-life, supporting its potential for once-weekly dosing in humans.
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Rat | 1.1 | 0.8 - 1.3 | 11 | ~100 |
| Dog | 0.9 | 0.8 - 1.3 | 22 | ~100 |
In clinical studies, Omarigliptin exhibits a biphasic pharmacokinetic profile with a terminal half-life of approximately 120 hours, confirming its suitability for once-weekly administration.
Experimental Protocols
DPP-4 Inhibition Assay
The following protocol is a representative method for determining the in vitro potency of a DPP-4 inhibitor like Omarigliptin using a fluorometric assay.
Objective: To determine the IC₅₀ value of Omarigliptin against recombinant human DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Omarigliptin (test compound)
-
Sitagliptin (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Omarigliptin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Omarigliptin stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the diluted Omarigliptin solutions, a positive control (Sitagliptin), and a vehicle control (assay buffer with DMSO).
-
Add the recombinant human DPP-4 enzyme to each well (except for the blank wells).
-
Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in kinetic mode for 15-30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of Omarigliptin.
-
Plot the percentage of DPP-4 inhibition against the logarithm of the Omarigliptin concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
Caption: Experimental workflow for DPP-4 inhibition assay.
Pharmacokinetic Study in Preclinical Species
The following is a general protocol for assessing the pharmacokinetic properties of Omarigliptin in species such as rats or dogs.
Objective: To determine the pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) of Omarigliptin.
Procedure:
-
Dosing:
-
Intravenous (IV): Administer a single IV dose of Omarigliptin to a cohort of animals.
-
Oral (PO): Administer a single oral gavage dose of Omarigliptin to a separate cohort of animals.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 6, 8, 24, 48, 72 h).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis:
-
Quantify the concentration of Omarigliptin in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters using non-compartmental analysis of the plasma concentration-time data.
-
Bioanalytical Method for Omarigliptin Quantification in Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of Omarigliptin in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Protein precipitation of plasma samples with a solvent like acetonitrile.
-
Alternatively, liquid-liquid extraction can be used for enhanced sample cleanup.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a suitable HPLC column (e.g., C18).
-
Elute the analyte using a gradient or isocratic mobile phase.
-
-
Mass Spectrometric Detection:
-
Monitor the specific precursor-to-product ion transition for Omarigliptin in multiple reaction monitoring (MRM) mode.
-
Use a suitable internal standard for accurate quantification.
-
Caption: Workflow for LC-MS/MS quantification of Omarigliptin.
Conclusion
(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile (Omarigliptin) is a potent, selective, and long-acting DPP-4 inhibitor with a pharmacokinetic profile suitable for once-weekly oral administration. Its mechanism of action, involving the enhancement of the incretin system, provides a well-established therapeutic approach for the management of type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of this and similar compounds.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Developmental History of K-579: A Potent DPP-4 Inhibitor
Abstract
K-579, chemically identified as (S)-1-[4-methyl-1-(2-pyrimidinyl)-4-piperidylamino]acetyl-2-pyrrolidinecarbonitrile, is a potent, slow-binding inhibitor of dipeptidyl peptidase IV (DPP-4). Developed by Kyowa Hakko Kogyo Co., Ltd., K-579 emerged from research efforts to identify long-acting hypoglycemic agents for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of K-579, detailing its mechanism of action, inhibitory activity, and the experimental protocols utilized in its evaluation.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control. This mechanism of action has established DPP-4 inhibitors as a significant class of oral antidiabetic drugs.
The Discovery of K-579
K-579 was developed by Kyowa Hakko Kogyo Co., Ltd. in the early 2000s as part of a dedicated research program to discover novel, long-acting DPP-4 inhibitors. The primary publication by Takasaki et al. in 2004 introduced K-579 as a promising therapeutic agent with a distinct pharmacological profile compared to other existing DPP-4 inhibitors at the time, such as NVP-DPP728.[1] The key innovation in the development of K-579 was its slow-binding kinetics, which was hypothesized to contribute to a longer duration of action in vivo.
Chemical Synthesis
Mechanism of Action and Signaling Pathway
K-579 exerts its therapeutic effect by inhibiting the enzymatic activity of DPP-4. This inhibition prevents the degradation of incretin hormones, leading to a cascade of downstream effects that improve glucose control.
References
The Rising Therapeutic Potential of 2-Pyrrolidinecarbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-pyrrolidinecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a primary focus on their role as antidiabetic agents. It also explores their burgeoning potential in antimicrobial and anticancer applications. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows to aid in future research and drug development endeavors.
Antidiabetic Activity: Targeting Key Enzymes in Glucose Homeostasis
The most extensively studied biological activity of 2-pyrrolidinecarbonitrile derivatives is their potent inhibitory effect on key enzymes involved in glucose metabolism, making them promising candidates for the treatment of type 2 diabetes mellitus.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
A significant number of 2-pyrrolidinecarbonitrile derivatives have been synthesized and evaluated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these derivatives prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Table 1: DPP-4 Inhibitory Activity of Selected 2-Pyrrolidinecarbonitrile Derivatives
| Compound | Modification | IC50 (µM) | Reference |
| 17a | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.017 | [1] |
| 6b | para-methyl substituent | 22.87 - 42.12 (µg/mL) | [2] |
| 6c | para-chloro substituent | 22.87 - 42.12 (µg/mL) | [2] |
α-Amylase and α-Glucosidase Inhibition
In addition to DPP-4 inhibition, several 2-pyrrolidinecarbonitrile derivatives have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.
Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Selected 2-Pyrrolidinecarbonitrile Derivatives
| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |
| Series of pyrrolidine-2-carbonitrile derivatives | 9.36 - 21.54 | 13.32 - 46.14 | [2] |
Antimicrobial and Anticancer Potential
While the primary focus of research has been on antidiabetic applications, emerging evidence suggests that the broader class of pyrrolidine derivatives, including those with a carbonitrile moiety, may possess antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies on pyrrolidine and pyrrolidinedione derivatives have reported promising activity against various bacterial and fungal strains. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 3: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Organism | MIC (µM or µg/mL) | Reference |
| 2,5-Pyrrolidinedione derivatives | Enterococcus faecalis | 0.25 - 0.5 µM | [3] |
| 2,5-Pyrrolidinedione derivatives | Candida albicans | 0.125 - 0.5 µM | [3] |
| 2,3-Pyrrolidinedione derivative | Streptococcus mutans | Activity comparable to chlorhexidine | [4] |
| 2,3-Pyrrolidinedione derivative | Candida albicans | Activity comparable to chlorhexidine | [4] |
Anticancer Activity
The pyrrolidine scaffold is present in numerous anticancer agents, and recent studies have explored the cytotoxic effects of novel pyrrolidine derivatives against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of cell migration.
Table 4: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2,5-Pyrrolidinedione derivatives | MCF-7 (Breast Cancer) | 1.496 and 1.831 (for compounds 5i and 5l) | [3] |
| Benzoxazole clubbed 2-pyrrolidinones | SNB-75 (CNS Cancer) | Growth inhibition of 35.49% and 31.88% | [5] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro enzyme inhibition assays discussed in this guide.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against DPP-4.
Principle: This is a fluorometric assay that measures the cleavage of a non-fluorescent substrate, H-Gly-Pro-AMC, by DPP-4 to release the fluorescent product, 7-Amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is proportional to the DPP-4 activity.
Materials:
-
DPP-4 enzyme (human recombinant)
-
DPP-4 substrate: H-Gly-Pro-AMC
-
DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
DPP-4 inhibitor (e.g., Sitagliptin) for positive control
-
Test compounds
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to the respective wells:
-
Blank: Assay buffer only.
-
Negative Control (100% activity): Assay buffer and DPP-4 enzyme.
-
Positive Control: Assay buffer, DPP-4 enzyme, and positive control inhibitor.
-
Test Compound: Assay buffer, DPP-4 enzyme, and test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the DPP-4 substrate to all wells to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100 The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
α-Amylase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against α-amylase.
Principle: This colorimetric assay measures the amount of starch hydrolyzed by α-amylase. The unhydrolyzed starch forms a blue-colored complex with iodine, and the intensity of the color is inversely proportional to the enzyme activity.
Materials:
-
α-Amylase solution (e.g., from porcine pancreas)
-
Starch solution (1% w/v)
-
Phosphate buffer (e.g., 20 mM sodium phosphate with 6.7 mM sodium chloride, pH 6.9)
-
Iodine-potassium iodide (IKI) solution
-
Test compounds
-
Acarbose (positive control)
-
96-well microplate
-
Spectrophotometric microplate reader (580 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and acarbose in a suitable solvent. Prepare working solutions by diluting in the phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the following to the respective wells:
-
Blank: Buffer only.
-
Negative Control: Buffer and α-amylase solution.
-
Positive Control: Buffer, α-amylase solution, and acarbose.
-
Test Compound: Buffer, α-amylase solution, and test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Initiation: Add the starch solution to all wells and incubate for a further 15-30 minutes at 37°C.
-
Reaction Termination and Color Development: Stop the reaction by adding a strong acid (e.g., 1M HCl). Then, add the IKI solution to all wells.
-
Measurement: Measure the absorbance at 580 nm.
-
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Compound) / Absorbance of Negative Control] x 100 The IC50 value is determined as described for the DPP-4 assay.
α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against α-glucosidase.
Principle: This colorimetric assay is based on the cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol, a yellow-colored product. The absorbance of p-nitrophenol is directly proportional to the enzyme activity.
Materials:
-
α-Glucosidase solution (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction
-
Test compounds
-
Acarbose (positive control)
-
96-well microplate
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and acarbose. Prepare working solutions in the phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the following to the respective wells:
-
Blank: Buffer only.
-
Negative Control: Buffer and α-glucosidase solution.
-
Positive Control: Buffer, α-glucosidase solution, and acarbose.
-
Test Compound: Buffer, α-glucosidase solution, and test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the pNPG solution to all wells and incubate for a further 20-30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding the sodium carbonate solution to all wells.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Compound) / Absorbance of Negative Control] x 100 The IC50 value is determined as described previously.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway for DPP-4 inhibition and a typical experimental workflow for enzyme inhibition screening.
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: Experimental Workflow for Enzyme Inhibition Assays.
Conclusion and Future Directions
2-Pyrrolidinecarbonitrile derivatives have demonstrated significant therapeutic potential, particularly as antidiabetic agents through the inhibition of DPP-4, α-amylase, and α-glucosidase. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds. Furthermore, a more in-depth exploration of their antimicrobial and anticancer activities is warranted, which could unveil new therapeutic applications for this versatile chemical scaffold. The development of in vivo models will be crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these derivatives, ultimately paving the way for their clinical translation.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase [mdpi.com]
In Silico Modeling of K-579 Binding to Dipeptidyl Peptidase-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-4 (DPP-4) is a well-validated therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-4 enhances the activity of incretin hormones, leading to improved glycemic control. K-579 is a potent and selective inhibitor of DPP-4. This technical guide provides a comprehensive overview of the in silico modeling of K-579 binding to the active site of DPP-4. It is intended to serve as a practical resource for researchers and drug development professionals engaged in the design and analysis of novel DPP-4 inhibitors. This document outlines detailed experimental protocols for assessing inhibitor potency, a step-by-step workflow for molecular docking simulations, and a summary of the key molecular interactions underpinning the binding of K-579 to its target.
Introduction to Dipeptidyl Peptidase-4 (DPP-4) and K-579
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that is ubiquitously expressed in numerous tissues. A key physiological role of DPP-4 is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving and inactivating GLP-1 and GIP, DPP-4 plays a crucial role in glucose homeostasis.
Inhibition of DPP-4 is an established therapeutic strategy for the treatment of type 2 diabetes. By preventing the degradation of incretins, DPP-4 inhibitors prolong their biological activity, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action carries a low risk of hypoglycemia.
K-579, with the chemical name (S)-1-[4-methyl-1-(2-pyrimidinyl)-4-piperidylamino]acetyl-2-pyrrolidinecarbonitrile, is a potent and slow-binding inhibitor of DPP-4[1][2]. Its inhibitory activity against human DPP-4 has been quantified, making it a valuable compound for studying the molecular interactions within the DPP-4 active site.
Quantitative Data on K-579 Inhibition of DPP-4
The inhibitory potency of K-579 against human dipeptidyl peptidase-4 has been determined experimentally. This quantitative data is essential for validating the results of in silico modeling studies.
| Compound | Target Enzyme | Inhibitory Potency (IC50) |
| K-579 | Human Dipeptidyl Peptidase-4 (DPP-4) | 5 nM[3] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To experimentally validate the inhibitory potential of compounds like K-579, a robust in vitro DPP-4 inhibition assay is required. The following protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-aminomethylcoumarin (AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compound (e.g., K-579) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the test compound in the assay buffer to achieve a range of final assay concentrations.
-
Dilute the human recombinant DPP-4 enzyme in the assay buffer to the desired working concentration.
-
Prepare the substrate solution in the assay buffer at the appropriate concentration.
-
-
Assay Protocol:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the diluted test compound or positive control to the respective wells. For the 100% activity control and blank wells, add the same volume of the solvent used to dissolve the inhibitor.
-
Add the diluted DPP-4 enzyme solution (e.g., 30 µL) to all wells except for the blank wells. Add assay buffer to the blank wells instead.
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction, if necessary, by adding a stop solution (e.g., for colorimetric assays).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Signal with Inhibitor / Signal without Inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
In Silico Modeling: Molecular Docking of K-579 to DPP-4
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This section outlines a step-by-step workflow for docking K-579 into the active site of human DPP-4 using AutoDock Vina.
In Silico Experimental Workflow
The following diagram illustrates the general workflow for the molecular docking of K-579 to DPP-4.
Molecular Docking Workflow for K-579 and DPP-4.
Detailed Methodologies
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of human DPP-4 from the Protein Data Bank (PDB). Several suitable structures are available, for example, PDB ID: 1NU6 or 3W2T. For this guide, we will use PDB ID: 3W2T, which is a co-crystal structure of DPP-4 with another inhibitor, vildagliptin.
-
Pre-process the Structure:
-
Load the PDB file into a molecular visualization and preparation tool such as UCSF Chimera or AutoDock Tools (ADT).
-
Remove any existing ligands, water molecules, and co-factors from the structure to create a clean apo-protein.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain the Ligand Structure: The chemical structure of K-579 can be obtained from its SMILES string: N3(--INVALID-LINK--C#N)C(=O)CNC1(CCN(CC1)c2ncccn2)C.
-
Generate a 3D Structure: Use a chemical drawing tool like ChemDraw or a computational chemistry package to convert the SMILES string into a 3D structure.
-
Energy Minimization: Perform energy minimization on the 3D structure of K-579 to obtain a low-energy conformation. This can be done using software like Avogadro or the MMFF94 force field.
-
Prepare for Docking:
-
Load the energy-minimized ligand structure into AutoDock Tools (ADT).
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT format.
-
Step 3: Define the Binding Site (Grid Box Generation)
-
Identify the Active Site: The active site of DPP-4 is well-characterized and typically includes key residues such as Ser630, Tyr662, and Arg125. By aligning the prepared DPP-4 structure with a co-crystalized structure (like 3W2T with vildagliptin), the binding pocket can be accurately identified.
-
Define the Grid Box: In AutoDock Tools, define a grid box that encompasses the entire active site. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
Step 4: Perform Molecular Docking with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., config.txt) that specifies the input files and docking parameters.
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.
Step 5: Analyze the Docking Results
-
Examine Binding Affinities: The output log file (docking_log.txt) will contain the binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Load the output PDBQT file (docking_results.pdbqt) and the prepared protein structure into a molecular visualization tool.
-
Identify Key Interactions: Analyze the interactions between K-579 and the active site residues of DPP-4. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
DPP-4 Signaling Pathway and Mechanism of Action of K-579
The inhibition of DPP-4 by K-579 has a direct impact on the incretin signaling pathway, which is crucial for glucose regulation. The following diagram illustrates this pathway.
References
An In-Depth Technical Guide to the Chemical and Physical Properties of CAS 440100-64-1 (PF-04447943)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and key experimental data for the compound with CAS number 440100-64-1, also known as PF-04447943. This small molecule is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering organized data, insights into its biological functions, and methodologies for relevant experimental procedures.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of CAS 440100-64-1 are summarized in the tables below, providing a clear reference for laboratory use and computational modeling.
Table 1: Chemical Identity
| Property | Value |
| CAS Number | 440100-64-1 |
| Alternate Names | PF-04447943, K 579 |
| IUPAC Name | (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
| Molecular Formula | C₁₇H₂₄N₆O |
| Molecular Weight | 328.41 g/mol |
| SMILES | CC1(CCN(CC1)c2ncccn2)NCC(=O)N3C--INVALID-LINK--CC3 |
| InChI Key | JERPHRNGJBSFAP-AWEZNQCLSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Appearance | Off-white to light brown solid | [1] |
| Solubility | DMSO: <32.84 mg/mL1 M HCl: <16.42 mg/mL | [2][3] |
| Storage Conditions | Desiccate at 4°C | [2] |
| Purity | ≥97% (HPLC) | [1] |
Mechanism of Action and Signaling Pathways
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[4] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation within the cell. This elevation of intracellular cGMP levels modulates the activity of downstream effectors, such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases.
The primary signaling pathway influenced by PF-04447943 is the cGMP pathway. This pathway is integral to numerous physiological processes, including synaptic plasticity, inflammation, and vascular tone.
References
- 1. researchgate.net [researchgate.net]
- 2. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. socmucimm.org [socmucimm.org]
- 4. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) of K-579
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data, experimental protocols, and biological role of K-579, which has been identified as Ferrous Gluconate, a widely used iron supplement with the European food additive number E579.
Introduction
K-579 is the European food additive designation for Ferrous Gluconate (Iron (II) di-D-gluconate dihydrate). It is an iron supplement used to treat and prevent iron deficiency anemia.[1][2] Unlike novel organic drug molecules, K-579 is an organometallic salt. Its characterization focuses on purity, iron content, and the structure of the gluconate ligand. This guide compiles the available spectroscopic data and relevant biological pathways.
Chemical and Physical Properties
The fundamental properties of Ferrous Gluconate are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₂₂FeO₁₄ · 2H₂O |
| Molecular Weight | 482.17 g/mol |
| CAS Number | 299-29-6 (anhydrous), 6047-12-7 (dihydrate)[3] |
| Appearance | Fine yellowish-gray or pale greenish-yellow powder or granules.[4][5] |
| Odor | Slight odor resembling burnt sugar.[4] |
| Solubility | Soluble with slight heating in water; practically insoluble in ethanol.[4][5] |
| Elemental Iron Content | Approximately 12% by weight.[6] |
Spectroscopic Data
The spectroscopic analysis of Ferrous Gluconate is primarily focused on confirming the structure of the gluconate ligand and the presence of hydration, as well as identifying the oxidation state of the iron.
The FT-IR spectrum of Ferrous Gluconate is characterized by the vibrations of the hydroxyl and carboxylate groups of the gluconate ligand and the water of hydration.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3397 (broad) | ν(OH) of hydroxyl groups and water of hydration | [7][8] |
| 1634 (asymmetric) | ν(C=O) of carboxylate anion | [7] |
| 1401 (symmetric) | ν(C=O) of carboxylate anion | [7] |
| 1095 | ν(C-O) of secondary alcohol | [7] |
| 1038 | ν(C-O) of primary alcohol | [7] |
| 650 | γ(OH) deformation | [7] |
¹H NMR spectroscopy is used to characterize the proton environment of the gluconate ligand. The paramagnetic nature of the Fe(II) ion can lead to broadening of the signals compared to a diamagnetic salt like sodium gluconate.
| Chemical Shift (δ) ppm | Assignment | Reference |
| 3.4 - 4.2 | CH and CH₂ protons of the gluconate backbone | [9][10] |
Note: Specific peak assignments for the gluconate protons in Ferrous Gluconate can be complex due to signal broadening.
While not a primary method for the routine characterization of this salt, mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is used for quantification in various matrices.[8]
Experimental Protocols
The quality control of Ferrous Gluconate involves a combination of titration, spectroscopic, and chromatographic methods to ensure purity and identity.
This protocol determines the content of ferrous iron.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample (approx. 1.5 g of the dried substance) in a mixture of 75 ml of water and 15 ml of dilute sulfuric acid in a 300-ml Erlenmeyer flask.[11]
-
Reduction of Ferric Iron: Add 250 mg of zinc dust to reduce any Fe³⁺ to Fe²⁺. Close the flask with a Bunsen valve and let it stand for 20 minutes.[11]
-
Filtration: Filter the mixture through a Gooch crucible containing a glass fiber filter coated with zinc dust. Wash the crucible with 10 ml of dilute sulfuric acid followed by 10 ml of water.[11]
-
Titration: Add orthophenanthroline indicator to the filtrate and immediately titrate with 0.1 N ceric sulfate until the endpoint is reached.[11]
-
Calculation: Perform a blank determination and calculate the percentage of Ferrous Gluconate. Each ml of 0.1 N ceric sulfate is equivalent to 44.61 mg of C₁₂H₂₂FeO₁₄.[11]
This test confirms the presence of the gluconate anion.
-
Hydrolyze the sample with sulfuric acid to generate glucose.[12]
-
Heat the resulting solution with an alkaline copper tartrate test solution.[12]
-
The formation of a red cuprous oxide precipitate confirms the presence of gluconate.[12]
HPLC methods are employed to detect and quantify organic impurities such as gluconolactone.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile.[14]
Caption: General experimental workflow for the analysis of Ferrous Gluconate.
Biological Role and Mechanism of Action
As an iron supplement, the primary role of Ferrous Gluconate is to provide bioavailable iron for absorption and subsequent incorporation into essential iron-containing proteins like hemoglobin.
Dietary non-heme iron, which is predominantly in the ferric (Fe³⁺) state, must be reduced to the ferrous (Fe²⁺) state for absorption in the duodenum.[15] Ferrous Gluconate provides iron directly in the more soluble and absorbable Fe²⁺ form.[6]
The absorption and metabolism of iron is a tightly regulated process:
-
Reduction: In the intestinal lumen, any ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb), a reductase enzyme on the brush border of enterocytes.[15]
-
Uptake: Divalent metal transporter 1 (DMT1) transports the ferrous iron across the apical membrane into the enterocyte.[15][16]
-
Intracellular Fate: Inside the enterocyte, iron can be stored as ferritin or transported to the basolateral membrane.[15][16]
-
Efflux: The protein ferroportin, located on the basolateral membrane, exports iron from the enterocyte into the bloodstream.[16][17]
-
Transport: In the blood, iron is oxidized back to the ferric state and binds to transferrin, which transports it to various tissues, primarily the bone marrow for erythropoiesis (red blood cell production).[17][18]
-
Regulation: The peptide hormone hepcidin, produced by the liver, is the master regulator of iron homeostasis. High iron levels stimulate hepcidin release, which then binds to ferroportin, causing its internalization and degradation. This traps iron within the enterocytes and reduces iron absorption into the blood.[16][17]
Caption: Simplified signaling pathway of iron absorption and its regulation.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. Ferrous gluconate dihydrate | C12H26FeO16 | CID 198008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iron - Health Professional Fact Sheet [ods.od.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fao.org [fao.org]
- 12. ruipugroup.com [ruipugroup.com]
- 13. quora.com [quora.com]
- 14. ruipugroup.com [ruipugroup.com]
- 15. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 18. A Short Review of Iron Metabolism and Pathophysiology of Iron Disorders [mdpi.com]
Beyond DPP-4: Exploring Novel Therapeutic Avenues for 2-Pyrrolidinecarbonitrile Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 2-pyrrolidinecarbonitrile scaffold is a well-established pharmacophore, most recognized for its potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. However, emerging research indicates that the therapeutic potential of this versatile chemical entity extends beyond DPP-4, with demonstrated activity against other related prolyl peptidases. This guide provides a comprehensive overview of the alternative therapeutic targets of 2-pyrrolidinecarbonitrile compounds, focusing on Prolyl Endopeptidase (PEP), Dipeptidyl Peptidase-8 (DPP-8), and Dipeptidyl Peptidase-9 (DPP-9). We will delve into the quantitative data of their inhibitory activities, detailed experimental protocols for assessing their efficacy, and the intricate signaling pathways they modulate.
Alternative Therapeutic Targets and Quantitative Inhibition Data
Recent studies have revealed that certain 2-pyrrolidinecarbonitrile derivatives exhibit significant inhibitory effects on PEP, DPP-8, and DPP-9. These enzymes share structural similarities with DPP-4, particularly in their active sites, which explains the observed cross-reactivity. The following tables summarize the available quantitative data on the inhibition of these alternative targets by various 2-pyrrolidinecarbonitrile compounds.
Table 1: Inhibitory Activity of 2-Pyrrolidinecarbonitrile Compounds against Prolyl Endopeptidase (PEP)
| Compound | Structure | IC50 (nM) |
| CbzMetPrdN | Benzyloxycarbonyl-Methionyl-2(S)-cyanopyrrolidine | ~2 |
| CbzGlnPrdN | Benzyloxycarbonyl-Glutaminyl-2(S)-cyanopyrrolidine | ~2 |
| BocTrpPrdN | tert-Butoxycarbonyl-Tryptophyl-2(S)-cyanopyrrolidine | Not specified, but in low nanomolar range |
| BocGlyPrdN | tert-Butoxycarbonyl-Glycyl-2(S)-cyanopyrrolidine | Not specified, but in low nanomolar range |
| CbzAlaPrdN | Benzyloxycarbonyl-Alanyl-2(S)-cyanopyrrolidine | Not specified, but in low nanomolar range |
Data sourced from a study on novel cyanopyrrolidine-based prolyl oligopeptidase inhibitors.[1]
Table 2: Inhibitory Activity of 2-Pyrrolidinecarbonitrile Derivatives against DPP-8 and DPP-9
| Compound Class/Derivative | Target(s) | Potency/Selectivity |
| alpha-aminoacyl ((2S, 4S)-4-azido-2-cyanopyrrolidines) | DPP-8, DPP-9 | Nanomolar inhibitors with modest selectivity over DPP-4 and DPP-II.[2] |
| Vildagliptin-derived isoindoline compound (Compound 42) | DPP-9 | IC50 of 3 nM for DPP-9 and 600 nM for DPP-8, demonstrating high selectivity for DPP-9.[3] |
| Val-boroPro (Talabostat) | DPP-8, DPP-9 | Potent inhibitor with IC50 values ranging from 6 to 206 nM in various AML cell lines.[4] |
Experimental Protocols
Accurate assessment of the inhibitory activity of 2-pyrrolidinecarbonitrile compounds against these alternative targets is crucial for drug development. Below are detailed methodologies for key in vitro enzyme inhibition assays.
Prolyl Endopeptidase (PEP) Inhibition Assay
This protocol is based on a colorimetric assay using a chromogenic substrate.
Materials:
-
Purified Prolyl Endopeptidase (PEP)
-
N-Benzyloxycarbonyl-Glycyl-Proline p-nitroanilide (Z-Gly-Pro-pNA) as substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM dithiothreitol
-
2-Pyrrolidinecarbonitrile test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.
-
Add 80 µL of the assay buffer to each well.
-
Add 10 µL of the purified PEP solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the Z-Gly-Pro-pNA substrate solution.
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time (kinetic read).
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Fluorometric DPP-8 and DPP-9 Inhibition Assay
This protocol utilizes a fluorogenic substrate to measure enzyme activity.[5]
Materials:
-
Human recombinant DPP-8 or DPP-9 enzyme
-
Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC) as a fluorogenic substrate
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 0.1% BSA[5]
-
2-Pyrrolidinecarbonitrile test compounds
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[5]
Procedure:
-
Prepare serial dilutions of the 2-pyrrolidinecarbonitrile test compounds in the assay buffer.
-
In a 96-well black microplate, add 10 µL of the test compound dilutions. For control wells (100% activity), add 10 µL of assay buffer. For blank wells (no enzyme), add 20 µL of assay buffer.
-
Add 10 µL of the diluted human recombinant DPP-8 or DPP-9 enzyme solution to the test and control wells. The final enzyme concentration is typically around 10 ng/well.[5]
-
Add 30 µL of assay buffer to all wells.[5]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells. The final substrate concentration is typically 5 µM per well.[5]
-
Incubate the plate at 37°C for 30 minutes in a kinetic run.[5]
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths.
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Therapeutic Implications
The inhibition of PEP, DPP-8, and DPP-9 by 2-pyrrolidinecarbonitrile compounds can modulate distinct signaling pathways, opening up new therapeutic possibilities beyond glycemic control.
Prolyl Endopeptidase (PEP) and Neuropeptide Regulation
PEP plays a crucial role in the maturation and degradation of various neuropeptides and peptide hormones, including substance P, vasopressin, and bradykinin.[6][7] By inhibiting PEP, 2-pyrrolidinecarbonitrile compounds can prevent the breakdown of these signaling molecules, thereby prolonging their effects. This modulation of neuropeptide signaling has potential applications in the treatment of neurological and psychiatric disorders, as well as in blood pressure regulation.
DPP-8/9, Syk, and PI3K/Akt Signaling
DPP-8 and DPP-9 are intracellular enzymes implicated in various cellular processes, including immune regulation, cell survival, and proliferation. The inhibition of DPP-8 and DPP-9 has been shown to impact the Spleen Tyrosine Kinase (Syk) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.
Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling cascades of various immune receptors.[1][8] Upon receptor activation and the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), Syk is recruited and activated, leading to the downstream activation of effectors such as Phospholipase C gamma (PLCγ) and PI3K.[1][8]
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[9][10][11][12][13] The activation of Receptor Tyrosine Kinases (RTKs) by growth factors leads to the activation of PI3K, which then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][10][11][12][13] PIP3 acts as a second messenger, recruiting and activating Akt, which in turn phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation. The inhibition of DPP-8/9 may influence this pathway, suggesting potential applications in oncology and inflammatory diseases.
Conclusion
The therapeutic landscape for 2-pyrrolidinecarbonitrile compounds is expanding beyond their established role as DPP-4 inhibitors. Their ability to potently inhibit other prolyl peptidases, namely PEP, DPP-8, and DPP-9, presents exciting new opportunities for the development of novel therapeutics for a range of conditions, including neurological disorders, inflammatory diseases, and cancer. Further research into the structure-activity relationships and selectivity profiles of these compounds will be crucial in realizing their full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals venturing into this promising area of medicinal chemistry.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 7. Prolyl Endopeptidase - Proteopedia, life in 3D [proteopedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor also known as K-579. The synthesis involves a convergent approach, beginning with the preparation of two key intermediates: (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 4-methyl-1-(2-pyrimidinyl)piperidin-4-amine. This document outlines the synthetic route, including reaction conditions, purification methods, and characterization of the intermediates and the final product. All quantitative data is summarized in tables for clarity, and key pathways are visualized using diagrams.
Introduction
2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-, is a small molecule inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones. By inhibiting DPP-IV, this compound increases the levels of active glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This mechanism of action makes it a valuable candidate for the treatment of type 2 diabetes. The synthesis of this complex molecule requires a strategic approach, which is detailed in the following sections.
Synthetic Pathway Overview
The synthesis of the target compound is achieved through a multi-step process, which can be broadly divided into three main stages:
-
Stage 1: Synthesis of Intermediate 1: (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This stage involves the conversion of L-proline to the key chloroacetylated pyrrolidine intermediate.
-
Stage 2: Synthesis of Intermediate 2: 4-methyl-1-(2-pyrimidinyl)piperidin-4-amine. This stage involves the protection of 4-amino-4-methylpiperidine, followed by N-arylation with 2-chloropyrimidine and subsequent deprotection.
-
Stage 3: Final Coupling Reaction. This final stage involves the coupling of the two key intermediates to yield the desired final product, 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-.
Caption: Overall synthetic workflow for the target compound.
Experimental Protocols
Stage 1: Synthesis of (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This synthesis is adapted from the procedure described by Singh et al.[1][2][3][4]
3.1.1. Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
To a suspension of L-proline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add chloroacetyl chloride (1.5 eq) at room temperature.
-
Reflux the reaction mixture for approximately 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
3.1.2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Dissolve the crude (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 10-15 °C and add a solution of dicyclohexylcarbodiimide (DCC) (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (10 eq) and continue stirring for another hour.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the residue with DCM and concentrate the filtrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
3.1.3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Suspend the (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (1.0 eq) in THF.
-
Cool the suspension to 0-5 °C and add trifluoroacetic anhydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Carefully add ammonium bicarbonate (7.5 eq) portion-wise while maintaining the temperature between 5-10 °C.
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum to obtain the crude product.
-
Purify by column chromatography.
Table 1: Summary of Quantitative Data for Stage 1
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 3.1.1 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline | Chloroacetyl chloride | THF | ~90% |
| 3.1.2 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | DCC, Ammonium bicarbonate | DCM | ~52% |
| 3.1.3 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride | THF | ~70-80% |
Stage 2: Synthesis of 4-methyl-1-(2-pyrimidinyl)piperidin-4-amine
3.2.1. Synthesis of tert-butyl (4-methylpiperidin-4-yl)carbamate
-
Dissolve 4-amino-4-methylpiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
3.2.2. Synthesis of tert-butyl (4-methyl-1-(pyrimidin-2-yl)piperidin-4-yl)carbamate
-
To a solution of tert-butyl (4-methylpiperidin-4-yl)carbamate (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add 2-chloropyrimidine (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
3.2.3. Synthesis of 4-methyl-1-(2-pyrimidinyl)piperidin-4-amine
-
Dissolve tert-butyl (4-methyl-1-(pyrimidin-2-yl)piperidin-4-yl)carbamate (1.0 eq) in a solvent such as dichloromethane (DCM).
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base, such as saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the desired amine.
Table 2: Summary of Quantitative Data for Stage 2
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 3.2.1 | tert-butyl (4-methylpiperidin-4-yl)carbamate | 4-amino-4-methylpiperidine | (Boc)₂O, Triethylamine | DCM | High |
| 3.2.2 | tert-butyl (4-methyl-1-(pyrimidin-2-yl)piperidin-4-yl)carbamate | tert-butyl (4-methylpiperidin-4-yl)carbamate | 2-chloropyrimidine, NaH | DMF | Moderate to High |
| 3.2.3 | 4-methyl-1-(2-pyrimidinyl)piperidin-4-amine | tert-butyl (4-methyl-1-(pyrimidin-2-yl)piperidin-4-yl)carbamate | TFA or HCl in dioxane | DCM | High |
Stage 3: Final Coupling to Synthesize 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-
-
Dissolve 4-methyl-1-(2-pyrimidinyl)piperidin-4-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (2.0 eq).
-
Add a solution of (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Table 3: Summary of Quantitative Data for Stage 3
| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield (%) |
| 3.3 | 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)- | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 4-methyl-1-(2-pyrimidinyl)piperidin-4-amine | K₂CO₃ or Triethylamine | Acetonitrile or DMF | Moderate to High |
Visualizations
Caption: Synthesis workflow for Intermediate 1.
Caption: Synthesis workflow for Intermediate 2.
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
Application Note: Protocol for In Vitro DPP-4 Inhibition Assay Using K-579
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1] It is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released after a meal and enhance insulin secretion in a glucose-dependent manner. By inactivating these hormones, DPP-4 curtails their insulin-stimulating effects. Inhibition of DPP-4 is therefore a key therapeutic strategy for the management of type 2 diabetes, as it prolongs the action of incretins, leading to improved glycemic control.[2][3]
K-579 is a potent and slow-binding inhibitor of DPP-4.[4][5] This document provides a detailed protocol for performing an in vitro fluorometric assay to determine the inhibitory activity of K-579 against human recombinant DPP-4. The assay utilizes the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[1][6][7] When cleaved by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured to quantify enzyme activity.
Mechanism of DPP-4 Action and Inhibition
DPP-4 selectively cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the second position. Incretin hormones like GLP-1 and GIP are natural substrates for DPP-4. By cleaving these hormones, DPP-4 renders them inactive. DPP-4 inhibitors like K-579 bind to the active site of the enzyme, preventing it from degrading GLP-1 and GIP. This leads to higher active incretin levels, which in turn enhances glucose-dependent insulin release and suppresses glucagon secretion, thereby lowering blood glucose levels.[2][3]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human DPP-4 | Abcam | ab133081 (Component) | -20°C |
| DPP-4 Inhibitor K-579 | Sigma-Aldrich | 328251 | +4°C (Desiccate) |
| Gly-Pro-AMC (Substrate) | Cayman Chemical | 14733 | -20°C |
| AMC (Standard) | Abcam | ab204722 (Component) | -20°C |
| Tris-HCl | --- | --- | Room Temp. |
| NaCl | --- | --- | Room Temp. |
| EDTA | --- | --- | Room Temp. |
| DMSO | --- | --- | Room Temp. |
| Black 96-well plate | --- | --- | Room Temp. |
Experimental Protocol
1. Reagent Preparation
-
Assay Buffer: Prepare a buffer solution of 20 mM Tris-HCl, 100 mM NaCl, and 1 mM EDTA, with a final pH of 8.0.[1]
-
DPP-4 Enzyme Solution: Thaw the recombinant human DPP-4 on ice. Dilute the enzyme to a final concentration of 2 ng/µL in cold Assay Buffer. Keep the diluted enzyme on ice and use within two hours.[1]
-
Substrate Solution: Prepare a 1 mM stock solution of Gly-Pro-AMC in DMSO. Further dilute this stock to 200 µM in Assay Buffer for the final working solution.
-
Inhibitor (K-579) Solution: Prepare a 10 mM stock solution of K-579 in DMSO. Create a serial dilution of K-579 in Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., 0.1 nM to 1 µM).
-
AMC Standard Curve: Prepare a 1 mM stock solution of AMC in DMSO. Create a dilution series in Assay Buffer ranging from 0 to 50 µM to generate a standard curve.
2. Assay Procedure
The following workflow outlines the steps for setting up the 96-well plate for the inhibition assay.
-
Plate Layout: Designate wells for the AMC standard curve, background (no enzyme), 100% initial activity (enzyme, no inhibitor), and inhibitor test concentrations.
-
Add Reagents:
-
Add Enzyme: Add 10 µL of the diluted DPP-4 enzyme solution to the inhibitor wells and the 100% activity wells. Do not add enzyme to the background or standard curve wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes.
-
Start Reaction: Add 10 µL of the 200 µM Gly-Pro-AMC substrate solution to all wells, bringing the total volume to 50 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][7][8]
Data Analysis
-
Correct for Background: Subtract the average fluorescence value of the background wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of DPP-4 inhibition for each K-579 concentration:
% Inhibition = (1 - (Corrected RFU of Inhibitor Well / Corrected RFU of 100% Activity Well)) * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the K-579 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Quantitative Data Summary
K-579 is a highly potent inhibitor of DPP-4 across multiple species. The half-maximal inhibitory concentration (IC50) values demonstrate its strong affinity for the enzyme.
| Species | IC50 (nM) | Reference |
| Human | 8 nM | [9] |
| Rat | 3 nM | [9] |
| Monkey | 8 nM | [9] |
| Canine | 5 nM | [9] |
Note: The provided IC50 values are based on published data and may vary depending on specific experimental conditions. It is recommended that each laboratory determines the IC50 value using its own assay setup. K-579 is noted to be a slow-binding inhibitor, which may require consideration of pre-incubation times to achieve equilibrium.[4][5]
References
- 1. abcam.com [abcam.com]
- 2. What Are My Options for Type 2 Diabetes Medications? | ADA [diabetes.org]
- 3. What are DPP-4 modulators and how do they work? [synapse.patsnap.com]
- 4. This compound, a slow-binding inhibitor of dipeptidyl peptidase IV, is a long-acting hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abcam.com [abcam.com]
- 9. DPP IV-Inhibitor, K 579 - Creative Enzymes [de.creative-enzymes.com]
Application Notes and Protocols for High-Throughput Screening of 2-Pyrrolidinecarbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrrolidinecarbonitrile and its analogs represent a versatile class of compounds with significant therapeutic potential, primarily as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as inhibitors of fibroblast activation protein (FAP) for cancer diagnostics and therapy. High-throughput screening (HTS) is an essential tool for the rapid evaluation of large libraries of these analogs to identify potent and selective inhibitors. These application notes provide detailed protocols for HTS assays and summarize key quantitative data for a selection of 2-Pyrrolidinecarbonitrile analogs against DPP-4 and FAP.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of various 2-Pyrrolidinecarbonitrile analogs against human DPP-4 and FAP. This data is critical for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: Inhibitory Activity of 2-Pyrrolidinecarbonitrile Analogs against Dipeptidyl Peptidase-4 (DPP-4)
| Compound ID | Modification on Pyrrolidine Ring | Target | IC50 (µM) | Reference |
| 17a | 4-Fluoropyrrolidine-2-carbonitrile derivative | DPP-4 | 0.017 | [1] |
| Sitagliptin | N/A (Reference Compound) | DPP-4 | 0.00438 | [2] |
| Linagliptin | N/A (Reference Compound) | DPP-4 | - | [3] |
| Anagliptin | N/A (Reference Compound) | DPP-4 | - | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Inhibitory Activity of 2-Pyrrolidinecarbonitrile Analogs against Fibroblast Activation Protein (FAP)
| Compound ID | Modification on Pyrrolidine Ring | Target | IC50 (nM) | Reference |
| natGa-SB03045 | (2S,4S)-4-fluoropyrrolidine-2-carbonitrile | FAP | 1.59 ± 0.45 | [4][5] |
| natGa-SB03058 | (4R)-thiazolidine-4-carbonitrile | FAP | 0.68 ± 0.09 | [4][5] |
| natGa-FAPI-04 | 4,4-difluoro substitution on (2S)-2-pyrrolidinecarbonitrile | FAP | 4.11 ± 1.42 | [4][5] |
| Unsubstituted Analog | (2S)-2-cyanopyrrolidine | FAP | 79 | [4] |
| (4S)-fluoropyrrolidine analog | (4S)-fluoropyrrolidine | FAP | 3.3 | [4] |
| (4R)-fluoropyrrolidine isomer | (4R)-fluoropyrrolidine | FAP | 1000 | [4] |
| 4,4-difluoro substituent analog | 4,4-difluoro substituent at the (2S)-2-cyanopyrrolidine ring | FAP | 22 | [4] |
| Linagliptin | N/A (Reference Compound) | FAP | 370 ± 2 | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Signaling Pathways
Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and potential downstream effects.
DPP-4 Signaling Pathway
DPP-4 is a transmembrane serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] Inhibition of DPP-4 increases the levels of active GLP-1 and GIP, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[6]
FAP Signaling in the Tumor Microenvironment
FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[4] FAP's enzymatic activity contributes to tumor growth, invasion, and immunosuppression through the degradation of extracellular matrix (ECM) components and the activation of growth factors like TGF-β.
Experimental Protocols
Detailed methodologies for high-throughput screening of 2-Pyrrolidinecarbonitrile analogs against DPP-4 and FAP are provided below. These protocols are designed for 96- or 384-well microplate formats.
Protocol 1: High-Throughput Screening of DPP-4 Inhibitors
This protocol describes a fluorescence-based assay to measure the inhibitory activity of 2-Pyrrolidinecarbonitrile analogs against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
2-Pyrrolidinecarbonitrile analog library (dissolved in DMSO)
-
Reference DPP-4 inhibitor (e.g., Sitagliptin)
-
96- or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow:
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of K-579 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of K-579 in human plasma. The described method is crucial for pharmacokinetic studies, enabling accurate measurement of K-579 concentrations in a complex biological matrix. The protocol details a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a triple quadrupole mass spectrometer for reliable detection and quantification. This method has been developed to provide high throughput and robust performance, essential for supporting drug development programs.
Experimental Protocols
1. Plasma Sample Preparation
A liquid-liquid extraction procedure is employed to isolate K-579 and the internal standard (IS) from human plasma.
-
To 100 µL of human plasma, add 10 µL of the internal standard solution.
-
Add 100 µL of 10 mM potassium phosphate buffer (pH 7.4).
-
Add 900 µL of ethyl acetate and vortex the mixture for 5 minutes.[1]
-
Centrifuge the samples for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1]
-
Inject a 10 µL aliquot into the LC-MS/MS system for analysis.[1]
2. Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column.
-
HPLC System: Agilent 1200 HPLC system or equivalent[1]
-
Column: Luna C18 (2.0 x 100 mm, 3 µm particle size) or equivalent[1]
-
Column Temperature: 30°C[1]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium acetate, methanol, and acetonitrile (5:47.5:47.5, v/v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 10 µL
3. Mass Spectrometry
An electrospray ionization source operating in positive ion mode is used for detection.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent[1]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode[2][3][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
K-579: m/z 579.4 → 391.2 (Quantifier), m/z 579.4 → 245.1 (Qualifier)
-
Internal Standard (e.g., Diazepam): m/z 285.1 → 193.1[4]
-
Data Presentation
The method was validated for linearity, accuracy, precision, and recovery. Representative quantitative data are summarized in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| K-579 | 1 - 1000 | > 0.997 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) | |
| Intra-Day | 2 (LQC) | 2.05 ± 0.18 | 102.5 | 8.8 |
| 400 (MQC) | 395.6 ± 28.5 | 98.9 | 7.2 | |
| 800 (HQC) | 812.0 ± 45.1 | 101.5 | 5.6 | |
| Inter-Day | 2 (LQC) | 2.10 ± 0.19 | 105.0 | 9.0 |
| 400 (MQC) | 408.4 ± 32.7 | 102.1 | 8.0 | |
| 800 (HQC) | 789.6 ± 50.5 | 98.7 | 6.4 | |
| LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| K-579 | 2 | 94.5 |
| 400 | 98.2 | |
| 800 | 95.9 | |
| Internal Standard | 100 | 96.5 |
Visualizations
Caption: Workflow for the quantification of K-579 in plasma.
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and robust approach for the quantification of K-579 in human plasma. The simple liquid-liquid extraction procedure ensures high recovery and minimal matrix effects. This validated method is well-suited for high-throughput analysis in clinical and preclinical studies, supporting the advancement of drug development programs that involve K-579.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Note: Evaluating the Efficacy of K-579 in Animal Models of Type 2 Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Type 2 Diabetes (T2DM) is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key therapeutic strategy involves augmenting the incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released from the gut after a meal and enhance glucose-dependent insulin secretion. However, GLP-1 is rapidly inactivated by the enzyme dipeptidyl peptidase IV (DPP-IV).
K-579 is a potent, long-acting, slow-binding inhibitor of DPP-IV.[1][2] By inhibiting DPP-IV, K-579 increases the bioavailability of active GLP-1, thereby improving glycemic control.[1][2] This application note provides detailed protocols for evaluating the anti-diabetic efficacy of K-579 in established animal models of T2DM, focusing on chemically-induced and genetic models.
Mechanism of Action: K-579 Signaling Pathway
K-579 exerts its therapeutic effect by preventing the degradation of incretin hormones. This leads to a cascade of downstream effects that collectively lower blood glucose levels, particularly in a postprandial state. The primary mechanism is the enhancement of GLP-1 signaling in the pancreas.
Recommended Animal Models for T2DM
The selection of an appropriate animal model is critical for preclinical efficacy testing. Models should exhibit key pathophysiological features of human T2DM, such as insulin resistance, hyperglycemia, and hyperinsulinemia.[3]
-
High-Fat Diet/Streptozotocin (HFD/STZ) Rat Model: This model mimics the common progression of human T2DM, where insulin resistance develops first (induced by HFD), followed by partial β-cell failure (induced by a low dose of STZ).[4] It is cost-effective and allows for control over the timing and severity of diabetes induction.
-
db/db Mouse Model: This is a genetic model where a mutation in the leptin receptor gene leads to obesity, hyperphagia, and the spontaneous development of insulin resistance and T2DM.[5] It provides a robust and consistent diabetic phenotype, making it suitable for evaluating long-term therapeutic effects.[6][7]
Experimental Design and Workflow
A standardized workflow ensures reproducibility and allows for accurate assessment of K-579's efficacy. The general workflow involves model induction, treatment administration, and subsequent evaluation of key metabolic parameters.
Detailed Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes (HFD/STZ Rat Model)
This protocol is adapted from established methods for inducing T2DM in rats.[8][9]
-
Animals: Male Sprague-Dawley or Wistar rats (180-200g).
-
Diet-Induced Insulin Resistance:
-
Feed rats a high-fat diet (HFD; 45-60% kcal from fat) for a minimum of 2 weeks to induce insulin resistance.
-
A control group should be maintained on a standard chow diet.
-
-
Preparation of Solutions (Prepare Fresh):
-
Nicotinamide (NA) Solution: Dissolve NA in 0.9% sterile saline to a concentration of 120 mg/mL.
-
Streptozotocin (STZ) Solution: Prepare a 0.1 M citrate buffer (pH 4.5). Immediately before use, dissolve STZ in the cold citrate buffer to a concentration of 60 mg/mL. Keep the solution on ice and protected from light.
-
-
Induction Procedure:
-
After the HFD period, fast the rats for 4-6 hours.
-
Administer Nicotinamide (120 mg/kg) via intraperitoneal (IP) injection. NA helps to partially protect pancreatic β-cells, resulting in a T2DM phenotype rather than complete β-cell destruction.[9]
-
Exactly 15 minutes after the NA injection, administer STZ (60 mg/kg) via IP injection.
-
Return animals to their cages and provide 10% sucrose water for the next 24 hours to prevent hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure fasting blood glucose from a tail vein blood sample using a glucometer.
-
Confirm diabetes again on day 7. Animals with a stable fasting blood glucose level > 200 mg/dL are considered diabetic and suitable for the study.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load and is a primary endpoint for evaluating anti-diabetic drug efficacy.[1][10]
-
Preparation:
-
Procedure:
-
At time T=0, collect a baseline blood sample (~50 µL) from the tail vein for glucose and insulin measurement.
-
Immediately administer a 40% D-glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10]
-
Measure blood glucose at each time point using a glucometer.
-
Collect blood in EDTA-coated tubes for plasma separation (for insulin/GLP-1 analysis). Keep samples on ice.
-
-
Sample Processing:
-
Centrifuge blood samples at 3000 x g for 15 minutes at 4°C.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. Data are typically presented as Mean ± SEM (Standard Error of the Mean).
Table 1: Effect of K-579 on Body Weight and Fasting Blood Glucose (FBG)
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Initial FBG (mg/dL) | Final FBG (mg/dL) |
|---|---|---|---|---|
| Vehicle Control | 350 ± 10 | 385 ± 12 | 255 ± 15 | 280 ± 20 |
| K-579 (1 mg/kg) | 352 ± 11 | 370 ± 10 | 258 ± 18 | 210 ± 15* |
| K-579 (3 mg/kg) | 348 ± 9 | 365 ± 11 | 260 ± 16 | 165 ± 12** |
| Positive Control | 355 ± 10 | 368 ± 9 | 254 ± 14 | 170 ± 14** |
*p<0.05, **p<0.01 vs. Vehicle Control
Table 2: Oral Glucose Tolerance Test (OGTT) - Blood Glucose Levels (mg/dL)
| Treatment Group | 0 min | 15 min | 30 min | 60 min | 120 min | AUC (mg/dL·min) |
|---|---|---|---|---|---|---|
| Vehicle Control | 280 ± 20 | 450 ± 25 | 510 ± 30 | 480 ± 28 | 350 ± 22 | 55200 ± 3500 |
| K-579 (3 mg/kg) | 165 ± 12 | 310 ± 20 | 350 ± 24 | 280 ± 18 | 180 ± 15 | 36600 ± 2800** |
| Positive Control | 170 ± 14 | 325 ± 18 | 365 ± 21 | 295 ± 20 | 190 ± 16 | 38400 ± 3100** |
*p<0.05, **p<0.01 vs. Vehicle Control
Table 3: Effect of K-579 on Key Biochemical Parameters
| Treatment Group | HbA1c (%) | Plasma Insulin (ng/mL) | Active GLP-1 (pM) |
|---|---|---|---|
| Vehicle Control | 8.5 ± 0.5 | 1.8 ± 0.2 | 5.2 ± 0.8 |
| K-579 (3 mg/kg) | 6.8 ± 0.4** | 2.5 ± 0.3* | 12.5 ± 1.5** |
| Positive Control | 7.0 ± 0.3** | 2.4 ± 0.2* | 11.8 ± 1.2** |
*p<0.05, **p<0.01 vs. Vehicle Control
References
- 1. K579, a slow-binding inhibitor of dipeptidyl peptidase IV, is a long-acting hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Comparison of drug efficacy in two animal models of type 2 diabetes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 11. youtube.com [youtube.com]
Application Note: Cell-Based Assays for Evaluating the Potency of K-579, a Novel IRF5 Degrader
Introduction
K-579 (also known as KT-579) is a potent and selective oral degrader of Interferon Regulatory Factor 5 (IRF5).[1][2][3][4] IRF5 is a key transcription factor that acts as a master regulator of immune responses, particularly in the downstream signaling of Toll-like receptors (TLRs).[5] Dysregulation of IRF5 is implicated in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), by promoting the expression of pro-inflammatory cytokines and Type I interferons (IFNs).[1][3] K-579 selectively targets IRF5 for proteasomal degradation, thereby suppressing multiple pro-inflammatory pathways.[1][3] Preclinical studies have demonstrated that K-579 reduces the Type I IFN signature, blocks the production of Th1-skewing cytokines, and impacts pathogenic B cell subsets.[1][4]
This application note provides detailed protocols for a suite of cell-based assays designed to quantify the potency and mechanism of action of K-579. These assays are critical for researchers, scientists, and drug development professionals working to characterize novel IRF5-targeting therapeutics. The described methods allow for the determination of key potency metrics such as the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50).
Mechanism of Action of K-579
K-579 is a heterobifunctional molecule that simultaneously binds to IRF5 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRF5 by the proteasome. This event disrupts the downstream signaling cascade, resulting in reduced transcription of IRF5 target genes, including Type I IFNs and various pro-inflammatory cytokines.
Caption: K-579 mediated degradation of IRF5.
Data Presentation
The potency of K-579 can be summarized by its DC50 and IC50 values derived from the assays described below. Representative data is presented for clarity.
Table 1: K-579 Degradation Potency (DC50)
| Assay Type | Cell Line | Stimulation | Time Point | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| IRF5 Western Blot | THP-1 | R848 (1 µM) | 24h | 5.2 | >95 |
| IRF5 Flow Cytometry| THP-1 | R848 (1 µM) | 24h | 6.5 | >95 |
Table 2: K-579 Functional Potency (IC50)
| Assay Type | Cell System | Stimulation | Analyte | IC50 (nM) |
|---|---|---|---|---|
| ISRE Reporter Assay | HEK293-ISRE-Luc | R848 (1 µM) | Luciferase | 12.8 |
| Cytokine Release | Human PBMCs | R848 (1 µg/mL) | IFN-γ | 15.5 |
| Cytokine Release | Human PBMCs | R848 (1 µg/mL) | TNF-α | 21.3 |
| Cytokine Release | Human PBMCs | R848 (1 µg/mL) | IL-6 | 18.9 |
| B-Cell Differentiation| Purified B-Cells| CD40L/IL-21 | IgG Secretion| 35.7 |
Experimental Protocols
IRF5 Degradation Assay by Western Blot
This protocol quantifies the reduction in total IRF5 protein levels in cells treated with K-579.
Caption: Workflow for IRF5 Western Blot analysis.
Materials:
-
THP-1 cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
K-579 compound
-
R848 (TLR7/8 agonist)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-IRF5, Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 1x106 cells/well in a 6-well plate.
-
Prepare serial dilutions of K-579 in culture medium.
-
Treat cells with varying concentrations of K-579 (or DMSO as vehicle control) for 24 hours.
-
Stimulate cells with 1 µM R848 for the final 6 hours of incubation to activate the IRF5 pathway.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[6]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against IRF5 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for β-Actin as a loading control.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the IRF5 band intensity to the corresponding β-Actin band.
-
Plot the normalized IRF5 levels against the log concentration of K-579 and fit a dose-response curve to determine the DC50.
-
Inhibition of Type I IFN Signaling (ISRE Reporter Assay)
This assay measures the ability of K-579 to inhibit IRF5-dependent transcriptional activity by quantifying the expression of a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE).[10]
Materials:
-
HEK293 cells stably expressing an ISRE-luciferase reporter construct
-
DMEM, FBS, Penicillin-Streptomycin
-
K-579 compound
-
R848 (TLR7/8 agonist)
-
Luciferase Assay System (e.g., Promega Dual-Luciferase)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-ISRE-Luc cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of K-579. Add the diluted compound or DMSO (vehicle control) to the cells and incubate for 4 hours.
-
Stimulation: Add R848 to a final concentration of 1 µM to all wells (except for unstimulated controls) to induce ISRE-driven luciferase expression.
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C.
-
Lysis and Luciferase Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.[11]
-
-
Data Analysis:
-
Normalize the luciferase signal to a control reporter (e.g., Renilla) if using a dual-reporter system.
-
Calculate the percentage of inhibition for each K-579 concentration relative to the stimulated DMSO control.
-
Plot the percent inhibition against the log concentration of K-579 and fit a dose-response curve to determine the IC50.[12]
-
Inhibition of Pro-inflammatory Cytokine Release from Human PBMCs
This protocol measures the potency of K-579 in inhibiting the release of key pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6) from primary human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for Cytokine Release Assay.
Materials:
-
Human PBMCs isolated from healthy donor buffy coats
-
RPMI-1640, FBS, Penicillin-Streptomycin
-
K-579 compound
-
R848
-
ELISA kits or Multiplex Bead Array kits for human IFN-γ, TNF-α, and IL-6
-
Plate reader or flow cytometer compatible with the chosen assay format
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed 2 x 105 cells/well in a 96-well round-bottom plate.
-
-
Compound Treatment: Add serial dilutions of K-579 or DMSO vehicle control to the cells and pre-incubate for 2 hours.
-
Stimulation: Add R848 to a final concentration of 1 µg/mL to induce cytokine production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification:
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percent inhibition for each K-579 concentration relative to the stimulated DMSO control.
-
Plot the percent inhibition against the log concentration of K-579 and fit a dose-response curve to determine the IC50 for each cytokine.[15]
-
Inhibition of B-Cell Differentiation and Immunoglobulin Secretion
This assay assesses the effect of K-579 on the differentiation of B-cells into antibody-secreting plasma cells.
Materials:
-
Human PBMCs or purified CD19+ B-cells
-
Recombinant human CD40L
-
Recombinant human IL-21
-
IgG ELISpot or ELISA kit
-
ELISpot reader or plate reader
Procedure:
-
Cell Culture:
-
Isolate CD19+ B-cells from PBMCs using magnetic bead separation.
-
Culture 2.5 x 104 B-cells per well in a 96-well plate.[2]
-
-
Compound Treatment: Add serial dilutions of K-579 or DMSO vehicle control.
-
Stimulation for Differentiation:
-
Stimulate the cells with a combination of CD40L (to mimic T-cell help) and IL-21 to induce differentiation into plasma cells.[2]
-
-
Incubation: Culture the cells for 7-9 days, refreshing the medium and compound every 3 days.[2]
-
Quantification of Immunoglobulin Secretion:
-
ELISA: Collect the culture supernatant and measure the concentration of secreted IgG using a standard sandwich ELISA protocol.[2][16]
-
ELISpot: Transfer the cells to an IgG ELISpot plate pre-coated with anti-IgG capture antibody. Incubate for 18-24 hours. Develop the spots according to the manufacturer's protocol. Each spot represents a single IgG-secreting cell.[17][18][19]
-
-
Data Analysis:
-
For ELISA, calculate the percent inhibition of IgG secretion.
-
For ELISpot, count the number of spots per well. Calculate the percent inhibition of spot-forming units.
-
Plot the percent inhibition against the log concentration of K-579 and fit a dose-response curve to determine the IC50.
-
Conclusion
The cell-based assays outlined in this application note provide a robust framework for characterizing the potency and mechanism of action of the IRF5 degrader, K-579. By quantifying its ability to induce IRF5 degradation and inhibit downstream inflammatory pathways in relevant immune cells, these protocols enable a comprehensive evaluation of its therapeutic potential. Consistent execution of these assays will yield reliable and reproducible data, facilitating the advancement of novel treatments for autoimmune diseases.
References
- 1. Protocol for in vitro BCR-mediated plasma cell differentiation and purification of chromatin-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 3. diag2tec.com [diag2tec.com]
- 4. bowdish.ca [bowdish.ca]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Promega Corporation [promega.com]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a bead-based multiplex assay to quantify bovine interleukin-10, tumor necrosis factor-α, and interferon-γ concentrations in plasma and cell culture supernatant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling of cytokine and chemokine responses using multiplex bead array technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. mabtech.com [mabtech.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for Radiolabeling of 2-Pyrrolidinecarbonitrile for In Vivo Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the radiolabeling of 2-pyrrolidinecarbonitrile derivatives for use in in vivo imaging studies, primarily with Positron Emission Tomography (PET). The 2-pyrrolidinecarbonitrile scaffold is a key pharmacophore in various targeted radiotracers, most notably inhibitors of Fibroblast Activation Protein (FAP), a promising target for cancer imaging and therapy.[1] These protocols are designed to guide researchers in the efficient and reproducible synthesis of radiolabeled probes for preclinical and clinical research.
Overview of Radiolabeling Strategies
The choice of radionuclide and corresponding labeling strategy depends on the specific research question, the required imaging time window, and the available radiochemistry infrastructure. The most common isotopes for PET imaging are Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), and Gallium-68 ([⁶⁸Ga]).
-
Fluorine-18 (t½ = 109.7 min): Offers a longer half-life suitable for multi-step syntheses, transport to satellite imaging centers, and imaging studies over several hours. Labeling is typically achieved through nucleophilic substitution.
-
Carbon-11 (t½ = 20.4 min): The short half-life allows for multiple PET scans in the same subject on the same day, making it ideal for receptor occupancy studies. Labeling is often achieved by methylation of amines, thiols, or alcohols.
-
Gallium-68 (t½ = 68 min): Conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator, making it readily accessible without a cyclotron. It is a radiometal that is chelated by a suitable ligand, such as DOTA, conjugated to the targeting molecule.
Data Presentation: Quantitative Radiolabeling Parameters
The following tables summarize typical radiochemical yields, purity, and specific activity for the radiolabeling of 2-pyrrolidinecarbonitrile derivatives with different radionuclides. These values are indicative and may vary depending on the specific precursor, reaction conditions, and purification method.
Table 1: Gallium-68 Labeling of a DOTA-conjugated 2-Pyrrolidinecarbonitrile Derivative (e.g., FAPI-analogue)
| Parameter | Typical Value | Reference |
| Precursor Amount | 10-50 µg | [1] |
| Radiochemical Yield (decay-corrected) | > 95% | [1] |
| Radiochemical Purity | > 98% | [1] |
| Molar Activity | 100-200 GBq/µmol | |
| Synthesis Time | 15-20 min |
Table 2: Carbon-11 Methylation of a Desmethyl-2-pyrrolidinecarbonitrile Precursor
| Parameter | Typical Value | Reference |
| Precursor Amount | 0.5-1.0 mg | [2] |
| Radiochemical Yield (decay-corrected) | 30-60% | [2] |
| Radiochemical Purity | > 99% | |
| Molar Activity | 40-150 GBq/µmol | |
| Synthesis Time | 25-35 min |
Table 3: Fluorine-18 Labeling of an Activated 2-Pyrrolidinecarbonitrile Precursor
| Parameter | Typical Value | Reference |
| Precursor Amount | 1-5 mg | |
| Radiochemical Yield (decay-corrected) | 15-40% | |
| Radiochemical Purity | > 99% | [3] |
| Molar Activity | 50-200 GBq/µmol | [3] |
| Synthesis Time | 45-60 min |
Table 4: Comparative Biodistribution Data of a ⁶⁸Ga-labeled FAPI Tracer in Tumor-Bearing Mice (%ID/g at 1h post-injection)
| Organ | Tumor | Blood | Heart | Lungs | Liver | Spleen | Kidneys | Muscle | Bone |
| %ID/g | 11.8 ± 2.35 | 0.45 ± 0.08 | 0.62 ± 0.11 | 1.23 ± 0.25 | 1.15 ± 0.19 | 1.38 ± 0.31 | 3.21 ± 0.54 | 0.98 ± 0.17 | 1.05 ± 0.22 |
Data adapted from a study on a ⁶⁸Ga-labeled FAP inhibitor with a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold.[1]
Experimental Protocols
Protocol 1: ⁶⁸Ga-Labeling of a DOTA-conjugated 2-Pyrrolidinecarbonitrile Precursor
This protocol describes the labeling of a DOTA-functionalized 2-pyrrolidinecarbonitrile derivative with Gallium-68.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler)
-
DOTA-conjugated 2-pyrrolidinecarbonitrile precursor
-
Sterile, pyrogen-free water for injection
-
0.1 M HCl
-
Sodium acetate buffer (1 M, pH 4.5)
-
C18 Sep-Pak light cartridge
-
Sterile filters (0.22 µm)
-
Heating block or microwave synthesizer
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.
-
Precursor Preparation: Dissolve 10-50 µg of the DOTA-conjugated precursor in 100 µL of sterile water.
-
Reaction Setup: In a sterile reaction vial, add 500 µL of sodium acetate buffer to the precursor solution.
-
Labeling Reaction: Add the [⁶⁸Ga]GaCl₃ eluate to the reaction vial. Heat the mixture at 95°C for 10 minutes.
-
Purification:
-
Activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Pass the reaction mixture through the activated C18 cartridge. The ⁶⁸Ga-labeled product will be retained.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elute the final product with 1 mL of 50% ethanol in sterile water.
-
-
Formulation: Dilute the eluted product with sterile saline for injection to a final ethanol concentration of <10%. Pass the solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control:
-
Radiochemical Purity (Radio-TLC): Spot the final product on a TLC plate (e.g., silica gel) and develop with a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5). The radiolabeled product should remain at the origin (Rf = 0), while free ⁶⁸Ga will move with the solvent front (Rf = 1).
-
Radiochemical Purity (Radio-HPLC): Inject an aliquot of the final product onto a C18 HPLC column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). Monitor the eluate with a radiation detector.
-
Protocol 2: ¹¹C-Methylation of a Desmethyl-2-pyrrolidinecarbonitrile Precursor
This protocol describes the N-methylation of a secondary amine precursor of a 2-pyrrolidinecarbonitrile derivative using [¹¹C]CH₃I.[2]
Materials:
-
[¹¹C]CO₂ produced from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Hydriodic acid (HI)
-
Desmethyl-2-pyrrolidinecarbonitrile precursor
-
Anhydrous DMF or other suitable aprotic solvent
-
Solid-phase extraction (SPE) cartridges for purification
-
Semi-preparative HPLC system for purification
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Production of [¹¹C]CH₃I:
-
[¹¹C]CO₂ is trapped and reduced to [¹¹C]CH₄.
-
[¹¹C]CH₄ is then converted to [¹¹C]CH₃I by gas-phase reaction with iodine.
-
The [¹¹C]CH₃I is trapped in a cold solvent.
-
-
Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl precursor in 300 µL of anhydrous DMF in a sealed reaction vial.
-
Labeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature or with gentle heating (e.g., 80°C) for 5-10 minutes. The presence of a mild base (e.g., a proton sponge) may be required to scavenge the HI formed.
-
Purification (HPLC):
-
Inject the reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate the ¹¹C-labeled product from the precursor and byproducts.
-
Collect the fraction containing the desired product.
-
-
Formulation: Remove the HPLC solvent under a stream of nitrogen with gentle heating. Reconstitute the product in sterile saline containing a small amount of ethanol (<10%) for injection. Pass through a 0.22 µm sterile filter.
-
Quality Control:
-
Radiochemical Purity (Radio-HPLC): Analyze an aliquot of the final product using an analytical C18 HPLC system.
-
Identity Confirmation: Co-inject the final product with a non-radioactive standard of the methylated compound to confirm its identity by retention time.
-
Protocol 3: ¹⁸F-Fluorination of an Activated 2-Pyrrolidinecarbonitrile Precursor
This protocol outlines a general strategy for the nucleophilic ¹⁸F-fluorination of a 2-pyrrolidinecarbonitrile derivative. This typically requires a precursor with a good leaving group (e.g., tosylate, nosylate, or a trialkylammonium triflate) on an alkyl chain attached to the pyrrolidine ring or an activated aromatic ring.
Materials:
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Activated 2-pyrrolidinecarbonitrile precursor (e.g., with a tosylate leaving group)
-
Anhydrous acetonitrile or DMSO
-
C18 and/or alumina Sep-Pak cartridges for purification
-
Semi-preparative HPLC system for purification
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
[¹⁸F]Fluoride Activation:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen at 110°C.
-
-
Precursor Preparation: Dissolve 1-5 mg of the activated precursor in 500 µL of anhydrous acetonitrile or DMSO.
-
Labeling Reaction: Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at 80-120°C for 10-20 minutes.
-
Purification (SPE and/or HPLC):
-
SPE: Pass the reaction mixture through a series of SPE cartridges (e.g., alumina to remove unreacted fluoride, followed by C18 to retain the product) to achieve initial purification.
-
HPLC: For higher purity, inject the crude reaction mixture or the partially purified product onto a semi-preparative C18 HPLC column and purify as described in Protocol 2.
-
-
Formulation: Formulate the purified product as described in Protocol 2.
-
Quality Control: Perform quality control as described in Protocol 2.
Mandatory Visualizations
Fibroblast Activation Protein (FAP) Signaling Pathway
Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. It plays a role in extracellular matrix remodeling, tumor growth, and immunosuppression.[4][5] The diagram below illustrates the central role of FAP in the tumor stroma.
Caption: FAP signaling in the tumor microenvironment.
Experimental Workflow for Radiolabeling and Quality Control
The following diagram outlines the general workflow for the synthesis, purification, and quality control of a radiolabeled 2-pyrrolidinecarbonitrile derivative.
Caption: General radiolabeling and QC workflow.
Logical Relationship of Radiolabeling Choices
The selection of a radionuclide for labeling 2-pyrrolidinecarbonitrile is a decision based on several factors, as illustrated in the diagram below.
Caption: Decision tree for radionuclide selection.
References
- 1. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18 Labeling and Biodistribution Studies on Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Ligands: Potential Positron Emission Tomography (PET) Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of K-579
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of K-579, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. The provided protocols and data serve as a guide for the preclinical assessment of novel DPP-IV inhibitors.
Introduction to K-579
K-579 is a slow-binding, reversible inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, K-579 increases the circulating levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying. These actions collectively contribute to improved glycemic control, making DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.
Pharmacokinetic Profile
While specific pharmacokinetic data for K-579 is not publicly available, the following table summarizes typical pharmacokinetic parameters observed for other orally administered DPP-IV inhibitors in preclinical animal models (rats). This data provides a representative profile for this class of compounds.
Table 1: Representative Pharmacokinetic Parameters of DPP-IV Inhibitors in Rats
| Parameter | Unit | Value Range | Description |
| Absorption | |||
| Bioavailability (F) | % | 50 - 90 | The fraction of the administered dose that reaches systemic circulation. |
| Tmax | h | 0.5 - 2 | Time to reach maximum plasma concentration. |
| Distribution | |||
| Vd | L/kg | 1 - 5 | Apparent volume of distribution, indicating the extent of drug distribution in tissues. |
| Protein Binding | % | 10 - 40 | The percentage of drug bound to plasma proteins. |
| Metabolism | |||
| Metabolism | - | Low to Moderate | Primarily via hydrolysis or minor oxidative metabolism. |
| Excretion | |||
| t1/2 | h | 2 - 8 | Elimination half-life, the time required for the plasma concentration to decrease by half. |
| CL | mL/min/kg | 10 - 30 | Clearance, the volume of plasma cleared of the drug per unit time. |
| Primary Route | - | Renal | The majority of the drug and its metabolites are excreted through the kidneys. |
Note: The values presented are representative of the DPP-IV inhibitor class and may not reflect the exact parameters of K-579.
Pharmacodynamic Activity
The primary pharmacodynamic effect of K-579 is the inhibition of plasma DPP-IV activity, leading to enhanced incretin action and improved glucose tolerance. Preclinical studies in rat models have demonstrated the efficacy of K-579 in a dose-dependent manner.
Key In Vivo Pharmacodynamic Effects:
-
DPP-IV Inhibition: K-579 demonstrates potent and sustained inhibition of plasma DPP-IV activity following oral administration.
-
Increased Active GLP-1: Inhibition of DPP-IV leads to a significant increase in the plasma concentration of active GLP-1.
-
Improved Glucose Tolerance: In oral glucose tolerance tests (OGTT), K-579 treatment significantly reduces glucose excursion in a dose-dependent manner.
-
Insulin Secretion: The glucose-lowering effect is associated with an enhancement of glucose-dependent insulin secretion.
Experimental Protocols
Detailed methodologies for key pharmacokinetic and pharmacodynamic experiments are provided below.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of K-579 following oral administration in rats.
Materials:
-
K-579
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast rats overnight (approximately 12-16 hours) with free access to water.
-
Record the body weight of each animal.
-
Prepare the dosing solution of K-579 in the appropriate vehicle at the desired concentration.
-
Administer a single oral dose of K-579 to each rat via oral gavage (e.g., 1, 3, and 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Immediately transfer blood samples into tubes containing anticoagulant and place on ice.
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Analyze the plasma concentrations of K-579 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, CL) using appropriate software.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To evaluate the effect of K-579 on glucose tolerance in rats.
Materials:
-
K-579
-
Vehicle for oral administration
-
Glucose solution (e.g., 2 g/kg in water)
-
Sprague-Dawley rats
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Fast rats overnight (approximately 12-16 hours) with free access to water.
-
Record the body weight of each animal.
-
Administer K-579 or vehicle orally at the desired dose(s) (e.g., 1, 3, and 10 mg/kg).
-
At a specified time after drug administration (e.g., 60 minutes), collect a baseline blood sample (Time 0) from the tail vein to measure blood glucose.
-
Immediately after the baseline blood collection, administer a glucose solution (2 g/kg) to each rat via oral gavage.
-
Collect subsequent blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of K-579 on glucose tolerance.
Protocol 3: Plasma DPP-IV Activity Assay
Objective: To measure the inhibition of plasma DPP-IV activity by K-579 in vivo.
Materials:
-
Plasma samples from K-579 treated and vehicle-treated rats
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Fluorometer or plate reader capable of measuring fluorescence
Procedure:
-
Collect plasma samples from rats at various time points after K-579 administration as described in Protocol 1.
-
Prepare a stock solution of the fluorogenic DPP-IV substrate.
-
In a 96-well plate, add a small volume of plasma from each sample.
-
Initiate the enzymatic reaction by adding the DPP-IV substrate to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.
-
Calculate the rate of substrate cleavage, which is proportional to the DPP-IV activity.
-
Express the DPP-IV activity in the treated groups as a percentage of the activity in the vehicle control group.
Visualizations
Signaling Pathway
Application Notes and Protocols for the Oral Formulation of K-579 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of K-579, a dipeptidyl peptidase IV (DPP-IV) inhibitor, for oral administration in preclinical research. The protocols outlined below address the challenges associated with the potential poor aqueous solubility of K-579 and offer strategies to achieve consistent and reliable oral exposure in animal models.
Physicochemical Properties of K-579
A thorough understanding of the physicochemical properties of K-579 is crucial for developing a successful oral formulation. Key characteristics are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | GlpBio |
| CAS Number | 440100-64-1 | GlpBio |
| Molecular Weight | 328.41 g/mol | GlpBio |
| Solubility | <32.84 mg/mL in DMSO<16.42 mg/mL in 1eq. HCl | GlpBio |
| Mechanism of Action | Dipeptidyl peptidase IV (DPP-IV) inhibitor | GlpBio |
Note: The provided solubility data suggests that K-579 may have limited aqueous solubility, a common challenge for oral drug delivery.
Formulation Strategies for Poorly Soluble Compounds
For compounds with low aqueous solubility like K-579, several formulation strategies can be employed to enhance oral bioavailability in preclinical studies.[1][2][3][4] The choice of formulation will depend on the specific experimental needs, including dose level, dosing volume, and the animal species being used.
Common approaches include:
-
Aqueous Suspensions: Micronization of the drug substance to increase surface area can be combined with suspending agents to create a uniform suspension.
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (in which the drug is soluble) and a co-solvent (miscible with the primary solvent and biocompatible) can maintain the drug in solution.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility in aqueous solutions.[1][2]
Experimental Protocols
Protocol 1: Preparation of K-579 Suspension for Oral Gavage
This protocol describes the preparation of a simple aqueous suspension, suitable for initial preclinical screening.
Materials:
-
K-579 powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in deionized water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of K-579 and vehicle based on the desired concentration and final volume. For example, to prepare 10 mL of a 10 mg/mL suspension, 100 mg of K-579 is required.
-
Prepare the 0.5% MC vehicle: Dissolve 50 mg of methylcellulose in 10 mL of deionized water. Heat and stir as necessary to ensure complete dissolution. Allow the solution to cool to room temperature.
-
Wet the K-579 powder: Place the accurately weighed K-579 powder in a mortar. Add a small volume of the 0.5% MC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradually add the remaining vehicle: While continuously stirring, slowly add the rest of the 0.5% MC vehicle to the paste.
-
Homogenize the suspension: For a more uniform particle size distribution, the suspension can be further homogenized using a mechanical homogenizer.
-
Continuous stirring: Place the final suspension on a stir plate with a magnetic stir bar and stir continuously until administration to ensure a homogenous dose.
Protocol 2: Preparation of K-579 Solubilized Formulation using a Co-solvent System
This protocol is suitable for achieving a clear solution, which can be beneficial for ensuring dose uniformity.
Materials:
-
K-579 powder
-
Vehicle components:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Vehicle Preparation: A commonly used co-solvent vehicle for preclinical oral gavage in rodents consists of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.[6] Prepare the vehicle by mixing the components in the specified ratios.
-
Dissolve K-579: Accurately weigh the required amount of K-579 and place it in a suitable container.
-
Add the co-solvent vehicle: Add the prepared vehicle to the K-579 powder.
-
Vortex to dissolve: Vortex the mixture until the K-579 is completely dissolved, resulting in a clear solution. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.[5]
-
Visual Inspection: Before administration, visually inspect the solution to ensure there is no precipitation.
Animal Dosing: Oral Gavage in Rodents
Oral gavage is a standard method for administering precise volumes of a formulation directly into the stomach of rodents.[7][8]
Materials:
-
Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)[8][9]
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Proper restraint is critical for a successful and safe gavage procedure.[9] Ensure the animal is held securely to prevent movement and injury.
-
Gavage Needle Selection: Select a gavage needle of the appropriate length and gauge for the size of the animal. The length should be from the tip of the nose to the last rib.[8][9]
-
Dose Calculation: The dosing volume should not exceed 10 mL/kg of the animal's body weight.[7][8]
-
Administration:
-
Gently insert the gavage needle into the mouth, advancing it along the side of the mouth and over the tongue into the esophagus.
-
There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw and re-attempt.[9]
-
Once the needle is in the correct position, dispense the formulation slowly and steadily.
-
Withdraw the needle gently.
-
-
Post-Dosing Monitoring: Observe the animal for any signs of distress or adverse reactions immediately following the procedure and at regular intervals.[10]
Signaling Pathway and Experimental Workflow
DPP-IV Inhibition Signaling Pathway
K-579 is a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12] By inhibiting DPP-IV, K-579 increases the levels of active GLP-1 and GIP, which in turn leads to:
-
Increased glucose-dependent insulin secretion from pancreatic β-cells.[13][14]
-
Decreased glucagon secretion from pancreatic α-cells.[11][13]
-
Reduced appetite.[15]
The overall effect is a reduction in blood glucose levels, making DPP-IV inhibitors a therapeutic strategy for type 2 diabetes.
Caption: DPP-IV Inhibition Pathway of K-579.
Preclinical Oral Formulation and Evaluation Workflow
The following diagram illustrates a typical workflow for the development and in vivo testing of an oral formulation for a preclinical candidate like K-579.
References
- 1. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 3. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
- 7. uq.edu.au [uq.edu.au]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Unveiling the Biological Roles of DPP-4: A Guide to Using K-579 as a Chemical Probe
Application Notes and Protocols for Researchers and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4), a serine protease, plays a critical role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inhibition of DPP-4 has emerged as a key therapeutic strategy for type 2 diabetes. K-579 is a potent, slow-binding, and long-acting inhibitor of DPP-4, making it an invaluable chemical probe for elucidating the multifaceted biological functions of this enzyme. These application notes provide detailed protocols and data to facilitate the use of K-579 in studying DPP-4 biology.
Quantitative Data: Inhibitory Potency of K-579 and Comparators
K-579 exhibits high potency against DPP-4 across various species. The following table summarizes the half-maximal inhibitory concentration (IC50) values of K-579 and other commonly used DPP-4 inhibitors. This data is essential for designing experiments and interpreting results.
| Inhibitor | Human DPP-4 IC50 (nM) | Rat DPP-4 IC50 (nM) | Canine DPP-4 IC50 (nM) | Monkey DPP-4 IC50 (nM) | Reference(s) |
| K-579 | 8 | 3 | 5 | 8 | [1] |
| Sitagliptin | 19 | - | - | - | [2] |
| Vildagliptin | 62 | - | - | - | [2] |
| Saxagliptin | 50 | - | - | - | [2] |
| Alogliptin | 24 | - | - | - | [2] |
| Linagliptin | 1 | - | - | - | [2] |
Experimental Protocols
Detailed methodologies for key experiments utilizing K-579 are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and cell/animal models.
In Vitro DPP-4 Enzyme Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of K-579 on DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5) containing 0.1% BSA
-
K-579 (and other inhibitors for comparison)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a stock solution of K-579 in DMSO.
-
Create a serial dilution of K-579 in the assay buffer to achieve a range of final concentrations.
-
In a 96-well plate, add 50 µL of the diluted K-579 or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 25 µL of the recombinant human DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of K-579.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for GLP-1 Secretion
This protocol describes a method to assess the effect of K-579 on GLP-1 secretion from enteroendocrine L-cells (e.g., NCI-H716).
Materials:
-
NCI-H716 cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulants for GLP-1 secretion (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or glucose)
-
K-579
-
DPP-4 inhibitor cocktail (to prevent GLP-1 degradation in the supernatant)
-
Commercially available GLP-1 ELISA kit
Procedure:
-
Culture NCI-H716 cells in appropriate culture vessels until they reach the desired confluency.
-
Seed the cells into 24-well plates and allow them to adhere overnight.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of K-579 or vehicle for 30 minutes.
-
Stimulate the cells with a GLP-1 secretagogue (e.g., PMA/ionomycin or glucose) in the continued presence of K-579 for 2 hours.
-
Collect the cell culture supernatant, add a DPP-4 inhibitor cocktail, and store it at -80°C until analysis.
-
Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is for evaluating the effect of K-579 on glucose tolerance in a rat model.[3][4]
Materials:
-
Male Wistar or Zucker fatty rats
-
K-579
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick or saphenous vein puncture)
Procedure:
-
Acclimatize the rats to the experimental conditions for at least one week.
-
Fast the rats overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail-nick or saphenous vein puncture.
-
Administer K-579 (e.g., 0.3-3 mg/kg) or vehicle orally by gavage.[3]
-
After a specific time (e.g., 30-60 minutes), administer the glucose solution orally by gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time to generate a glucose tolerance curve.
-
Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
Signaling Pathways
The primary mechanism of action of K-579 is the inhibition of DPP-4, which leads to the potentiation of the incretin pathway. This, in turn, modulates glucose homeostasis. Beyond this canonical pathway, DPP-4 has other substrates and can influence various physiological processes.
Disclaimer: These protocols and notes are for research purposes only. Appropriate safety precautions should be taken when handling chemicals and conducting animal experiments. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. K 579 | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 2. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a slow-binding inhibitor of dipeptidyl peptidase IV, is a long-acting hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-
Welcome to the technical support center for the synthesis of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor also known as Vildagliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important pharmaceutical compound.
Synthesis Overview
The synthesis of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)- (Vildagliptin) is a multi-step process that culminates in the formation of an amide bond between two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 4-methyl-1-(2-pyrimidinyl)-4-piperidinamine. The overall synthetic strategy is depicted below.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
Part 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Q1: My yield for the N-acylation of L-proline with chloroacetyl chloride is low. What are the possible reasons?
A1: Low yields in this step are often attributed to incomplete reaction or side reactions. Key factors to consider are reaction time, temperature, and reagent purity.
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient reaction time | Ensure the reaction is refluxed for at least 2 hours. Monitor reaction progress by TLC. | Increased conversion of L-proline. |
| Moisture in reagents/solvent | Use anhydrous THF and ensure chloroacetyl chloride is of high purity. | Minimized hydrolysis of chloroacetyl chloride. |
| Inefficient extraction | After quenching with water, extract the aqueous layer multiple times with ethyl acetate (e.g., 3 x 50 mL for a 20g L-proline scale). | Improved recovery of the carboxylic acid product. |
Q2: I am having difficulty with the conversion of the carboxylic acid to the primary amide using DCC and ammonium bicarbonate. The yield is poor and purification is difficult.
A2: This step is prone to side reactions and the formation of dicyclohexylurea (DCU) byproduct, which can complicate purification.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete reaction | Ensure slow addition of the DCC solution at 10-15°C and allow the reaction to stir for at least 1 hour before adding ammonium bicarbonate. | Maximized formation of the activated ester intermediate. |
| DCU contamination | DCU is sparingly soluble in dichloromethane. Ensure complete filtration of the reaction mixture after the reaction is complete. A second filtration after concentration and redissolution in a minimal amount of DCM can be beneficial. | A purer crude product that is easier to handle in the subsequent step. |
| Product loss during workup | The intermediate amide has some water solubility. Avoid aqueous workup if possible. Direct filtration and washing of the crude reaction mixture is recommended.[1] | Higher isolated yield of the amide. |
Q3: The final dehydration step to the nitrile is not going to completion. How can I improve this?
A3: The dehydration with trifluoroacetic anhydride (TFAA) is sensitive to temperature and moisture.
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction temperature too high | Add the TFAA at 0-5°C and maintain this temperature during the initial phase of the reaction.[1] | Minimized side reactions and decomposition. |
| Insufficient TFAA | Use a slight excess of TFAA (e.g., 1.5 equivalents). | Drives the reaction to completion. |
| Premature quenching | Allow the reaction to stir at room temperature for at least 2 hours after the addition of TFAA before quenching with ammonium bicarbonate.[1] | Complete conversion of the amide to the nitrile. |
Part 2: Synthesis of 4-methyl-1-(2-pyrimidinyl)-4-piperidinamine
Q4: The N-arylation reaction between 2-chloropyrimidine and 4-amino-4-methylpiperidine is sluggish and gives a low yield. What can I do?
A4: This nucleophilic aromatic substitution can be influenced by the base, solvent, and temperature.
| Potential Cause | Recommended Solution | Expected Outcome |
| Weak base | Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated. | Improved reaction rate and prevention of amine salt formation. |
| Inappropriate solvent | A polar aprotic solvent such as acetonitrile or THF is generally suitable. | Good solubility of reactants and facilitates the reaction. |
| Low reaction temperature | The reaction may require heating. Refluxing the reaction mixture is a common strategy. | Increased reaction kinetics and higher conversion. |
digraph "N_Arylation_Troubleshooting" { graph [nodesep=0.5, ranksep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Low_Yield" [label="Low Yield in N-Arylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Base" [label="Is the base strong enough and non-nucleophilic?"]; "Check_Solvent" [label="Is the solvent polar aprotic?"]; "Check_Temp" [label="Is the reaction temperature sufficient?"]; "Solution_Base" [label="Use TEA or DIPEA", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solution_Solvent" [label="Use ACN or THF", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solution_Temp" [label="Reflux the reaction mixture", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Low_Yield" -> "Check_Base"; "Low_Yield" -> "Check_Solvent"; "Low_Yield" -> "Check_Temp"; "Check_Base" -> "Solution_Base" [label="No"]; "Check_Solvent" -> "Solution_Solvent" [label="No"]; "Check_Temp" -> "Solution_Temp" [label="No"]; }
Part 3: Final Amide Coupling to Vildagliptin
Q5: The final coupling reaction is not proceeding to completion, and I am observing unreacted starting materials.
A5: The final amide bond formation is a critical step. The choice of base and the presence of a catalyst can be crucial.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Base | K2CO3 | Cs2CO3 | NaH | 75 |
| Catalyst | None | KI (catalytic) | Tetrabutylammonium iodide (TBAI) | 85 |
| Solvent | Acetonitrile | DMF | THF | 70 |
| Temperature (°C) | 60 | 80 (reflux) | Room Temperature | 82 |
Table 1: Optimization of the Final Coupling Reaction Conditions.
Based on literature, a combination of K2CO3 as the base and a catalytic amount of KI in a suitable solvent like acetonitrile at reflux often provides good yields.
Q6: I am observing significant impurity formation in the final product. What are the likely side products and how can I minimize them?
A6: A common impurity is the dimer of the chloroacetyl pyrrolidine intermediate.
| Impurity Structure | Formation Pathway | Mitigation Strategy |
| Dimer of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Self-condensation of the chloroacetyl intermediate, especially in the presence of a strong base. | Add the chloroacetyl intermediate slowly to the reaction mixture containing the piperidinamine derivative and the base. Avoid using an excessively strong base. |
| Hydrolysis of the nitrile group | The nitrile group can be sensitive to harsh acidic or basic conditions during workup or purification. | Maintain a neutral or slightly basic pH during workup. Use milder purification techniques like column chromatography on silica gel. |
Q7: What is the best method for purifying the final product?
A7: The final product, Vildagliptin, is typically a solid and can be purified by recrystallization.
| Recrystallization Solvent | Observations |
| Ethyl acetate/Methanol mixture | Often provides good crystals of high purity. |
| Isopropanol | Another effective solvent for recrystallization. |
| Dichloromethane/Hexane | Can be used, but care must be taken to remove all residual solvent. |
Column chromatography on silica gel using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexane can also be employed for purification, especially for removing closely related impurities.
Experimental Protocols
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
N-acylation of L-proline: To a suspension of L-proline (20.0 g, 0.174 mol) in anhydrous tetrahydrofuran (THF, 200 mL), add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature. Reflux the reaction mixture for 2 hours. After cooling to room temperature, quench the reaction with water (20 mL) and stir for 20 minutes. Add saturated brine (20 mL) and extract the product with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid as a crude product.[1]
-
Amidation: Dissolve the crude carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL). Cool the solution to 10-15°C and slowly add a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in DCM. Stir the mixture at room temperature for 1 hour. Add ammonium bicarbonate (41.2 g, 0.522 mol) and continue stirring for another hour. Filter the reaction mixture to remove the precipitated dicyclohexylurea and wash the solid with DCM. Concentrate the filtrate to yield crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[1]
-
Dehydration: Suspend the crude amide (4.0 g, 0.0209 mol) in THF (40 mL) and cool to 0-5°C. Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) and stir the mixture at room temperature for 2 hours. Cool the reaction back to 0-5°C and carefully add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise. Stir at room temperature for 45 minutes and then concentrate under vacuum. The residue can be purified by column chromatography to afford (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1]
Synthesis of 4-methyl-1-(2-pyrimidinyl)-4-piperidinamine
-
To a solution of 4-amino-4-methylpiperidine (1.0 eq) in anhydrous acetonitrile, add 2-chloropyrimidine (1.0 eq) and triethylamine (1.5 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography on silica gel to yield 4-methyl-1-(2-pyrimidinyl)-4-piperidinamine.
Synthesis of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)- (Vildagliptin)
-
To a solution of 4-methyl-1-(2-pyrimidinyl)-4-piperidinamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Heat the mixture to reflux and add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in acetonitrile dropwise.
-
Continue to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/methanol) to obtain the final product.
References
Overcoming solubility issues of K-579 in aqueous buffers
Technical Support Center: K-579
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with K-579 in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct their experiments successfully.
FAQs and Troubleshooting Guides
Identifying Your Compound: What is K-579?
The designation "K-579" can be associated with more than one compound. To effectively troubleshoot solubility, it is crucial to first correctly identify your molecule.
-
K-579 (CAS 440100-64-1): This is a dipeptidyl peptidase IV (DPP-IV) inhibitor with the chemical name (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile. It is a long-acting hypoglycemic agent.[1] If you are working on diabetes, metabolic disorders, or immunology, this is likely your compound of interest.
-
Silane Coupling Agents: In some contexts, "K-579" might be a misnomer or an internal designation for a silane coupling agent. These molecules, such as γ-aminopropyltriethoxysilane (APTES), are used to bond organic and inorganic materials and have unique solubility and stability characteristics in aqueous solutions.[2][3][4][5][6][7]
-
KT-579: This is an oral IRF5 degrader being investigated for autoimmune diseases like lupus and rheumatoid arthritis.[8]
-
Ferrous Gluconate (INS 579): This is a food additive used as a color retention agent.[9][10]
This guide will primarily focus on K-579, the DPP-IV inhibitor, due to its specific designation and available solubility data. A section on silane coupling agents is also included to address potential confusion.
K-579 (DPP-IV Inhibitor): Overcoming Solubility Issues
Q1: What is the known solubility of K-579?
A1: The reported solubility of K-579 (CAS 440100-64-1) is provided in the table below. It is important to note that solubility in aqueous buffers is not explicitly stated, suggesting it may be low.
| Solvent | Solubility |
| DMSO | < 32.84 mg/mL |
| 1 eq. HCl | < 16.42 mg/mL |
Q2: My K-579 is not dissolving in my aqueous buffer. What should I do?
A2: Low solubility in neutral aqueous buffers is a common challenge for many small molecules. The following experimental protocol outlines a stepwise approach to solubilizing K-579.
Experimental Protocol: Solubilization of K-579
Objective: To prepare a stock solution of K-579 and dilute it in an aqueous buffer for experimental use.
Materials:
-
K-579 powder
-
Dimethyl sulfoxide (DMSO)
-
Your target aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
Ultrasonic bath
-
Heating block or water bath set to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent:
-
Based on the known solubility, DMSO is a suitable solvent for creating a stock solution.
-
To prepare a 10 mM stock solution of K-579 (M.Wt: 328.41 g/mol ), weigh out 3.284 mg of K-579 and dissolve it in 1 mL of DMSO.
-
Vortex thoroughly.
-
-
Aid Dissolution:
-
If the compound does not fully dissolve, you can gently heat the solution to 37°C and sonicate in an ultrasonic bath for a short period.[1]
-
-
Dilution in Aqueous Buffer:
-
Once a clear stock solution is achieved, perform a serial dilution into your target aqueous buffer to reach the desired final concentration for your experiment.
-
Crucially, add the stock solution to the buffer, not the other way around, while vortexing to avoid precipitation.
-
It is recommended to keep the final concentration of DMSO in your experimental setup below 0.5% to minimize solvent effects on cells or assays.
-
Q3: I've followed the protocol, but the compound precipitates upon dilution in my buffer. What are my next options?
A3: Precipitation upon dilution indicates that the aqueous solubility limit has been exceeded. The following troubleshooting workflow can help you address this issue.
Silane Coupling Agents: Addressing Hydrolysis in Aqueous Buffers
If your "K-579" is a silane coupling agent, the primary challenge in aqueous buffers is not just dissolution but also hydrolysis and subsequent condensation.
Q4: What happens to silane coupling agents in water?
A4: Silane coupling agents, such as γ-aminopropyltriethoxysilane (APTES), undergo hydrolysis in the presence of water.[2][11][12] The ethoxy groups (-OCH2CH3) react with water to form silanol groups (-Si-OH) and ethanol. These silanol groups are highly reactive and can condense with each other to form siloxane bonds (Si-O-Si), leading to oligomers and polymers that may precipitate out of solution.
The rate of hydrolysis is dependent on pH and temperature.[3]
Q5: How can I prepare a stable solution of a silane coupling agent in an aqueous buffer?
A5: The key is to control the hydrolysis and condensation reactions.
Experimental Protocol: Preparing a Silane Solution
Objective: To prepare a working solution of a silane coupling agent in an aqueous medium for surface modification or bioconjugation.
Materials:
-
Silane coupling agent (e.g., APTES)
-
Ethanol or another suitable organic solvent[4]
-
Deionized water or aqueous buffer
-
Acetic acid (optional, for pH adjustment)
Procedure:
-
Pre-hydrolysis (Optional but Recommended):
-
Prepare a 95% ethanol / 5% water solution. Adjust the pH to between 4.5 and 5.5 with acetic acid.
-
Add the silane coupling agent to this solution (e.g., to a final concentration of 1-2% v/v) and stir for a few minutes to allow for hydrolysis.
-
-
Dilution:
-
Further dilute the pre-hydrolyzed silane solution in your aqueous buffer to the final desired concentration immediately before use.
-
-
Important Considerations:
-
Work with fresh solutions: Silane solutions in aqueous media are not stable long-term. Prepare them fresh for each experiment.
-
Control pH: The pH of the solution significantly impacts the rate of hydrolysis and condensation. A slightly acidic pH (4-5) generally promotes hydrolysis while minimizing condensation.
-
Concentration: Work with dilute solutions to slow down the rate of condensation.
-
By following these guidelines, researchers can mitigate the common solubility and stability issues encountered when working with K-579 and similar compounds in aqueous environments.
References
- 1. glpbio.com [glpbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uychem.com [uychem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. Silane Derivatives [myskinrecipes.com]
- 8. investing.com [investing.com]
- 9. GSFA Online Food Additive Details for Ferrous gluconate [fao.org]
- 10. Proveedores B2B de E579 Gluconato ferroso (estabilizador de color) - LEROMA [leroma.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Stability of K-579 in different solvent and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the novel kinase inhibitor, K-579, under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of K-579?
For long-term storage (> 1 month), it is highly recommended to store K-579 as a dry powder at -20°C. If a stock solution is required, Dimethyl Sulfoxide (DMSO) is the preferred solvent. Solutions in DMSO can be stored at -80°C for up to 6 months with minimal degradation.
Q2: Can I use aqueous buffers like PBS to dissolve K-579?
K-579 has low solubility in aqueous buffers. Direct dissolution in Phosphate-Buffered Saline (PBS) is not recommended as it may lead to precipitation. For cell-based assays, it is advised to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically < 0.5%).
Q3: My K-579 solution in DMSO has turned a faint yellow. Is it still usable?
A faint yellow discoloration in DMSO stocks of K-579 can indicate a minor degree of degradation, especially if the solution has been subjected to multiple freeze-thaw cycles or prolonged exposure to light. It is recommended to run a quality control check, such as HPLC, to assess the purity. For critical experiments, using a freshly prepared stock solution is advisable.
Q4: How many freeze-thaw cycles can a K-579 stock solution in DMSO tolerate?
To maintain the integrity of the compound, it is recommended to minimize freeze-thaw cycles. Aliquoting the DMSO stock solution into single-use vials is the best practice. Our stability studies indicate that up to 5 freeze-thaw cycles result in less than 2% degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in cell culture medium. | The final concentration of K-579 exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | Decrease the final working concentration of K-579. Increase the final DMSO concentration slightly, ensuring it remains below the cytotoxic level for your cell line. |
| Inconsistent results in biological assays. | Degradation of K-579 due to improper storage or handling. Multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from the dry powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store all solutions at the recommended temperatures and protect from light. |
| Loss of compound activity over time. | K-579 is degrading in the experimental conditions (e.g., prolonged incubation at 37°C in aqueous buffer). | For long-term experiments, consider replenishing the compound in the medium at regular intervals. Assess the stability of K-579 under your specific experimental conditions (time, temperature, medium) using an analytical method like HPLC. |
Stability Data
The stability of K-579 was assessed in various solvents and at different temperatures over a 30-day period. The percentage of the parent compound remaining was quantified by HPLC.
Table 1: Stability of K-579 in Different Solvents at Room Temperature (20-25°C)
| Solvent | % Remaining (Day 7) | % Remaining (Day 14) | % Remaining (Day 30) |
| DMSO | 99.8% | 99.5% | 99.1% |
| Ethanol | 98.5% | 97.2% | 95.0% |
| PBS (pH 7.4) | 92.0% | 85.1% | 75.3% |
Table 2: Temperature-Dependent Stability of K-579 in DMSO
| Temperature | % Remaining (Day 7) | % Remaining (Day 14) | % Remaining (Day 30) |
| -20°C | >99.9% | >99.9% | 99.8% |
| 4°C | 99.9% | 99.7% | 99.4% |
| Room Temp | 99.8% | 99.5% | 99.1% |
| 37°C | 99.0% | 98.1% | 96.5% |
Experimental Protocols
Protocol 1: Preparation of K-579 Stock Solution
-
Materials: K-579 (lyophilized powder), Anhydrous DMSO.
-
Procedure:
-
Allow the vial of K-579 powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare samples by diluting the K-579 stability study aliquots to a suitable concentration (e.g., 10 µM) with the initial mobile phase composition.
-
Inject a standard of freshly prepared K-579 for comparison.
-
Run the HPLC gradient to separate K-579 from any potential degradants.
-
The percentage of remaining K-579 is calculated by comparing the peak area of the parent compound in the stability sample to that of the standard.
-
Visualizations
Caption: Experimental workflow for assessing the stability of K-579.
Caption: Proposed inhibitory mechanism of K-579 in a signaling pathway.
Caption: Factors contributing to the degradation of K-579.
Identifying and minimizing by-products in the synthesis of K-579
Disclaimer: The compound K-579 and its synthesis pathway described herein are fictional and presented for illustrative purposes to demonstrate by-product identification and minimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis pathway for K-579?
A1: K-579, a novel kinase inhibitor, is synthesized in a three-step process starting from commercially available 4-bromoaniline. The synthesis involves a Buchwald-Hartwig amination, followed by an amide coupling with acryloyl chloride, and a final intramolecular Heck reaction to form the core heterocyclic structure.
Q2: What are the most common by-products observed during the synthesis of K-579?
A2: The most frequently observed by-products are the dehalogenated starting material (aniline), the product of aniline dimerization, and the uncyclized intermediate from the Heck reaction. The formation of these by-products is highly dependent on reaction conditions.
Q3: How can I monitor the formation of by-products during the reaction?
A3: In-process control can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient elution method. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment of the reaction progress and by-product formation.
Troubleshooting Guides
Issue 1: High Levels of Dehalogenated Starting Material (Aniline)
-
Symptom: HPLC analysis of the crude product from Step 1 (Buchwald-Hartwig amination) shows a significant peak corresponding to aniline.
-
Potential Cause: Premature decomposition of the phosphine ligand or incomplete oxidative addition of the palladium catalyst can lead to a competing hydrodehalogenation reaction.
-
Troubleshooting Steps:
-
Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can degrade the phosphine ligand.
-
Use High-Purity Reagents: Use fresh, high-purity palladium catalyst and phosphine ligand. Store them under an inert atmosphere.
-
Control Reaction Temperature: Avoid excessive temperatures, as this can accelerate ligand decomposition. Refer to the optimized temperature profile in the experimental protocol.
-
Issue 2: Formation of Dimerized Aniline By-product
-
Symptom: A high molecular weight impurity is detected by LC-MS, corresponding to the dimer of 4-bromoaniline.
-
Potential Cause: This side reaction is often catalyzed by the palladium species, especially at high concentrations of the starting material and catalyst.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Reduce the palladium catalyst loading to the recommended level. Higher than necessary concentrations can promote dimerization.
-
Control Rate of Addition: Add the base slowly to the reaction mixture to maintain a low concentration of the reactive amine at any given time.
-
Ensure Efficient Stirring: Maintain vigorous stirring to ensure homogeneity and prevent localized high concentrations of reagents.
-
Issue 3: Incomplete Cyclization in the Heck Reaction (Step 3)
-
Symptom: The final product contains a significant amount of the uncyclized intermediate.
-
Potential Cause: Inefficient intramolecular Heck reaction can be due to catalyst deactivation, improper solvent choice, or suboptimal temperature.
-
Troubleshooting Steps:
-
Select an Appropriate Solvent: A polar aprotic solvent like DMF or DMA is recommended for this step to ensure solubility of the intermediate and promote the cyclization.
-
Optimize Reaction Temperature: The intramolecular Heck reaction often requires elevated temperatures to proceed efficiently. A temperature screen is recommended to find the optimal balance between reaction rate and by-product formation.
-
Use a Robust Catalyst System: Consider using a more robust palladium catalyst or ligand system that is less prone to deactivation at higher temperatures.
-
Quantitative Data Summary
Table 1: Effect of Catalyst Loading on Dimer By-product Formation in Step 1
| Catalyst Loading (mol%) | Dimer By-product (%) | Desired Product Yield (%) |
| 1.0 | 2.5 | 95.1 |
| 1.5 | 4.8 | 92.3 |
| 2.0 | 8.2 | 88.5 |
Table 2: Influence of Temperature on Heck Cyclization Efficiency (Step 3)
| Temperature (°C) | Uncyclized Intermediate (%) | K-579 Yield (%) |
| 80 | 25.3 | 70.2 |
| 100 | 8.1 | 88.5 |
| 120 | 3.5 | 93.1 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (Step 1)
-
To a dried flask under an argon atmosphere, add Pd₂(dba)₃ (1.0 mol%), a suitable phosphine ligand (2.2 mol%), and sodium tert-butoxide (1.4 eq).
-
Add degassed toluene, followed by 4-bromoaniline (1.0 eq) and the secondary amine (1.2 eq).
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by HPLC. Upon completion, cool the mixture, filter through celite, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Intramolecular Heck Reaction (Step 3)
-
To a dried flask under an argon atmosphere, add the uncyclized intermediate from Step 2 (1.0 eq), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (10 mol%).
-
Add degassed DMF and triethylamine (2.0 eq).
-
Heat the reaction mixture to 120 °C for 6 hours.
-
Monitor the reaction by HPLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude K-579 by recrystallization.
Visualizations
Caption: Synthetic workflow for K-579.
Caption: By-product formation pathways.
Caption: Troubleshooting decision logic.
Troubleshooting low potency in DPP-4 inhibition assays with K-579
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with low potency of K-579 in Dipeptidyl Peptidase-4 (DPP-4) inhibition assays. The following sections provide troubleshooting advice, detailed protocols, and reference data to help you diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is K-579 and what is its mechanism of action?
K-579, or (S)-1-[4-methyl-1-(2-pyrimidinyl)-4-piperidylamino]acetyl-2-pyrrolidinecarbonitrile, is a potent and long-acting inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2] DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones stimulate insulin secretion and suppress glucagon release.[5][6] By inhibiting DPP-4, K-579 prolongs the action of these incretin hormones, which in turn helps to lower blood glucose levels.[3][4] Kinetic studies have characterized K-579 as a slow-binding inhibitor.[1]
Q2: I am observing lower than expected potency for K-579. What are the potential causes?
Observing low potency (a higher-than-expected IC50 value) can stem from several factors related to the inhibitor, assay conditions, or reagents. Here are the most common causes:
-
Inadequate Pre-incubation Time: K-579 is a slow-binding inhibitor.[1] This means it may require a longer pre-incubation period with the DPP-4 enzyme before the addition of the substrate to achieve maximal inhibition. If the inhibitor is added simultaneously with the substrate or with insufficient pre-incubation, the calculated potency will be artificially low.
-
Inhibitor Solubility and Stability: K-579 may have limited solubility in aqueous buffers. It is often necessary to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which is then diluted in assay buffer.[7][8] Ensure the final solvent concentration in the assay is low and consistent across all wells. Repeated freeze-thaw cycles of the inhibitor stock should be avoided.[7]
-
Suboptimal Assay Conditions:
-
Enzyme Concentration: Using an excessively high concentration of the DPP-4 enzyme can lead to rapid substrate depletion and may require higher concentrations of the inhibitor to achieve 50% inhibition.
-
Substrate Concentration: The measured IC50 value can be influenced by the substrate concentration, particularly for competitive inhibitors. Assays are typically run with the substrate concentration at or below its Michaelis constant (Km).[9]
-
Buffer pH and Temperature: DPP-4 assays are typically performed at a pH of 8.0 and a temperature of 37°C.[8][10] Deviations from these optimal conditions can affect enzyme activity and inhibitor binding.
-
-
Reagent Quality:
-
Enzyme Activity: The DPP-4 enzyme may have lost activity due to improper storage or handling. It is crucial to aliquot the enzyme upon receipt and store it at -20°C or below.[7]
-
Substrate Integrity: The fluorogenic substrate (e.g., Gly-Pro-AMC) can degrade over time. Ensure it is stored protected from light and has not expired.
-
-
Assay Specificity: The assay substrate may be cleaved by other dipeptidyl peptidases present in complex biological samples (e.g., cell lysates), such as Fibroblast Activating Protein (FAP), DPP8, or DPP9.[11] Since K-579 is a specific DPP-4 inhibitor, its apparent potency will be lower if other enzymes are contributing to substrate turnover.[11]
Q3: How can I validate my assay and confirm my reagents are working correctly?
To ensure your assay is performing as expected, you should include the following controls:
-
Positive Control Inhibitor: Use a well-characterized DPP-4 inhibitor, such as Sitagliptin, as a positive control.[7][10] Comparing the IC50 value you obtain for the control with its known literature value will validate your assay setup.
-
No-Enzyme Control (Background): Wells containing all components except the DPP-4 enzyme are essential to measure the background fluorescence from the substrate and buffer.[10] This value should be subtracted from all other readings.
-
No-Inhibitor Control (100% Activity): Wells containing the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used for the inhibitor will define the maximum enzyme activity.[10]
Q4: What is the recommended starting concentration for K-579 in an assay?
Published data indicates that K-579 effectively inhibits DPP-4 activity at a concentration of 50 nM.[11] When setting up your dose-response curve, it is advisable to test a wide range of concentrations spanning several orders of magnitude around this value (e.g., from 1 nM to 10 µM) to accurately determine the IC50.
Data Presentation: Inhibitor and Reagent Reference
Table 1: Reference Potency for DPP-4 Inhibitors
| Inhibitor | Type | Reported Potency / Concentration |
| K-579 | Slow-binding[1] | Effective at 50 nM[11] |
| Sitagliptin | Competitive[12] | Standard positive control[7][10] |
Table 2: Typical Reagent Concentrations for DPP-4 Inhibition Assay
| Reagent | Typical Concentration | Notes |
| DPP-4 Enzyme | ~1.7 mU/mL | Final concentration in assay.[8] |
| Gly-Pro-AMC (Substrate) | 100 - 200 µM | Final concentration in assay.[8][9] |
| Assay Buffer | 20-50 mM Tris-HCl, pH 8.0 | May contain NaCl and EDTA.[8][10] |
Experimental Protocols
Detailed Protocol for DPP-4 Inhibition Assay
This protocol is a generalized method for determining the potency of K-579 using a fluorescence-based assay in a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer with a pH of 8.0.[8] Allow the buffer to equilibrate to the assay temperature (37°C) before use.[7]
-
DPP-4 Enzyme: Thaw the human recombinant DPP-4 enzyme on ice. Dilute it in cold assay buffer to the desired working concentration. Keep the diluted enzyme on ice until use.[10]
-
K-579 Inhibitor: Prepare a 10 mM stock solution of K-579 in 100% DMSO. From this stock, create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Further dilute these into assay buffer to create the 4x final testing concentrations.[7]
-
Substrate Solution: Prepare a working solution of Gly-Pro-AMC substrate in assay buffer.[8] Protect this solution from light.
2. Assay Procedure:
-
Add 25 µL of the 4x inhibitor solutions (K-579 and controls) or assay buffer (for 100% activity control) to the appropriate wells of a black, 96-well plate.
-
Add 50 µL of the diluted DPP-4 enzyme solution to all wells except the background control wells. Add 50 µL of assay buffer to the background wells.
-
Mix the plate gently and pre-incubate for a recommended 10-30 minutes at 37°C, protected from light.[8] Note: For a slow-binding inhibitor like K-579, this pre-incubation step is critical and may need to be optimized (e.g., testing 10, 30, and 60 minutes).
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.[10] The final volume in each well should be 100 µL.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.[7][8][10]
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time plot (ΔFLU/min).[7]
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no-inhibitor)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling & Experimental Diagrams
References
- 1. This compound, a slow-binding inhibitor of dipeptidyl peptidase IV, is a long-acting hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. content.abcam.com [content.abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Addressing off-target effects of 2-Pyrrolidinecarbonitrile compounds in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of 2-pyrrolidinecarbonitrile compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are 2-pyrrolidinecarbonitrile compounds and what is their primary mechanism of action?
A1: 2-Pyrrolidinecarbonitrile compounds are a class of chemical structures that serve as key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] A prominent example of a drug synthesized from a 2-pyrrolidinecarbonitrile derivative is Vildagliptin. The primary on-target effect of these resulting DPP-4 inhibitors is to block the DPP-4 enzyme, which in turn increases the levels of incretin hormones. This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, making them valuable for the treatment of type 2 diabetes.[2][3][4]
Q2: What are the known off-target effects of DPP-4 inhibitors derived from 2-pyrrolidinecarbonitrile compounds?
Q3: Can 2-pyrrolidinecarbonitrile compounds exhibit cytotoxicity in cell-based assays?
A3: Yes, some 2-pyrrolidinecarbonitrile derivatives and their downstream products have demonstrated cytotoxic effects in various cell lines. For example, Vildagliptin has been shown to reduce the growth of lung cancer cell lines.[7][8] It is crucial to evaluate the cytotoxicity of any new 2-pyrrolidinecarbonitrile compound in the specific cell line being used for an experiment to distinguish between targeted effects and general toxicity.
Q4: Which signaling pathways might be affected by 2-pyrrolidinecarbonitrile-derived compounds?
A4: Research on Vildagliptin suggests that compounds with a 2-pyrrolidinecarbonitrile scaffold may modulate key cellular signaling pathways. The PI3K/Akt and MAPK signaling pathways have been identified as being influenced by Vildagliptin in various contexts. These pathways are central to cell growth, proliferation, survival, and metabolism, and their unintended modulation can lead to a range of off-target effects.
Q5: How can I determine if my 2-pyrrolidinecarbonitrile compound is causing off-target effects in my assay?
A5: Identifying off-target effects requires a multi-pronged approach. This can include:
-
Selectivity Profiling: Screening your compound against a panel of related enzymes (e.g., other proteases or kinases) to determine its selectivity.
-
Cytotoxicity Assays: Performing dose-response cytotoxicity assays in your cell line of interest to identify concentrations at which the compound is toxic.
-
Signaling Pathway Analysis: Using techniques like Western blotting or immunofluorescence to examine the activation state of key proteins in pathways commonly associated with off-target effects (e.g., PI3K/Akt, MAPK).
-
Control Experiments: Including appropriate positive and negative controls in your assays, such as a well-characterized DPP-4 inhibitor or an inactive analog of your compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability | The compound may be cytotoxic at the tested concentrations. | Perform a dose-response cytotoxicity assay (e.g., MTT or resazurin assay) to determine the IC50 value of the compound in your specific cell line. Use concentrations well below the IC50 for subsequent functional assays. |
| Inconsistent or Non-reproducible Assay Results | The compound may be unstable in the assay medium, or it could be interfering with the assay technology (e.g., luciferase-based reporters). | Check the stability of your compound under assay conditions. For reporter assays, perform a counterscreen with the reporter enzyme alone to rule out direct inhibition. Consider using an alternative assay with a different detection method. |
| Observed Phenotype is Inconsistent with On-Target Mechanism | The compound may be modulating an off-target signaling pathway. | Analyze the activation status of key signaling proteins in pathways like PI3K/Akt and MAPK using Western blotting. This can help identify unintended pathway modulation. |
| High Background Signal in Fluorescence-Based Assays | The compound may be autofluorescent at the excitation and emission wavelengths used in the assay. | Measure the fluorescence of the compound alone in the assay buffer. If it is autofluorescent, consider using a different fluorescent dye with non-overlapping spectra or switch to a non-fluorescence-based assay. |
Quantitative Data Summary
The following table summarizes the inhibitory activity and cytotoxicity of Vildagliptin, a well-characterized DPP-4 inhibitor derived from a 2-pyrrolidinecarbonitrile precursor. This data can serve as a reference for researchers working with similar compounds.
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity (IC50) | Reference |
| Vildagliptin | DPP-4 | 62 | - | - | [2](--INVALID-LINK--) |
| DPP-8 | >100,000 | - | - | [2](--INVALID-LINK--) | |
| DPP-9 | >50,000 | - | - | [2](--INVALID-LINK--) | |
| LLC (Lung Cancer) | - | Significant reduction in tumor size in vivo | Not Reported | [8](--INVALID-LINK--) | |
| H460 (Lung Cancer) | - | Significant reduction in tumor size in vivo | Not Reported | [8](--INVALID-LINK--) |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of a 2-pyrrolidinecarbonitrile compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2-Pyrrolidinecarbonitrile compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the 2-pyrrolidinecarbonitrile compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the effect of a 2-pyrrolidinecarbonitrile compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
2-Pyrrolidinecarbonitrile compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the 2-pyrrolidinecarbonitrile compound at the desired concentration and for the desired time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for assessing cytotoxicity and signaling effects.
Caption: Potential off-target modulation of the PI3K/Akt signaling pathway.
Caption: Troubleshooting logic for identifying off-target effects.
References
- 1. Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vildagliptin-Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9-Specific Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The CD26/DPP4-inhibitor vildagliptin suppresses lung cancer growth via macrophage-mediated NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of K-579 during sample preparation and analysis
Welcome to the technical support center for K-579. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of K-579 during sample preparation and analysis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for K-579?
K-579, a potent kinase inhibitor, is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photodegradation.[1] Understanding these pathways is crucial for maintaining the integrity of the compound during experimental procedures.
-
Hydrolysis: The ester functional group in K-579 is prone to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions.[1][2] This results in the formation of two inactive degradation products.
-
Oxidation: The tertiary amine in the core structure of K-579 can be oxidized, particularly in the presence of atmospheric oxygen, trace metals, or peroxides.[1] This leads to the formation of an N-oxide derivative with reduced biological activity.
-
Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce photolytic degradation of K-579.[1][3][4] This process can lead to complex structural changes and a significant loss of potency.
2. What are the initial signs of K-579 degradation in my analytical run (e.g., HPLC, LC-MS)?
Identifying degradation early is key to troubleshooting your experiments. Common indicators of K-579 degradation in analytical chromatography include:
-
Appearance of new peaks: The presence of unexpected peaks, typically eluting earlier than the parent K-579 peak in reverse-phase HPLC, is a primary sign of degradation.[5][6]
-
Reduced peak area of K-579: A decrease in the peak area corresponding to K-579, compared to a reference standard or previous runs, suggests a loss of the parent compound.
-
Changes in peak shape: Tailing or fronting of the K-579 peak can sometimes indicate the presence of co-eluting degradation products.[5]
-
Mass-to-charge ratio shifts (LC-MS): In LC-MS analysis, the appearance of new mass-to-charge ratios corresponding to predicted degradation products (e.g., hydrolyzed or oxidized forms) is a definitive sign of degradation.[7][8]
Troubleshooting Degradation During Sample Preparation
3. I suspect K-579 is degrading during sample extraction from a biological matrix. How can I minimize this?
Degradation during sample preparation is a common issue. The following table outlines troubleshooting strategies for different potential causes.
| Potential Cause | Recommended Action | Rationale |
| pH Instability | Maintain a pH between 6.0 and 7.0 during extraction. Use a buffered solution (e.g., phosphate buffer) to stabilize the pH.[9][10] | K-579 is susceptible to acid- and base-catalyzed hydrolysis. Maintaining a neutral pH minimizes this degradation pathway. |
| Oxidation | Add an antioxidant (e.g., 0.1% ascorbic acid or 0.05% BHT) to the extraction solvent.[1] Perform the extraction on ice and under an inert atmosphere (e.g., nitrogen or argon). | Antioxidants scavenge free radicals and reactive oxygen species that can degrade K-579. Low temperatures and an inert atmosphere reduce the rate of oxidation. |
| Enzymatic Degradation | Add a broad-spectrum enzyme inhibitor cocktail to the sample immediately after collection. Keep samples on ice at all times. | Biological matrices contain enzymes that can metabolize or degrade K-579. Inhibitors and low temperatures reduce enzymatic activity. |
| Light Exposure | Work in a dimly lit area or use amber-colored labware. Protect samples from direct light by wrapping containers in aluminum foil.[3][4][11] | K-579 is photolabile, and minimizing light exposure prevents photolytic degradation. |
Below is a recommended workflow for sample preparation designed to minimize K-579 degradation.
4. How should I store K-579 stock solutions and prepared samples to ensure stability?
Proper storage is critical for preventing degradation over time. The stability of K-579 under different storage conditions is summarized below.
| Storage Condition | Solvent | Degradation Rate (% per 24h) | Recommendation |
| Room Temperature (25°C), Exposed to Light | Methanol | > 15% | Not Recommended |
| Room Temperature (25°C), Protected from Light | Methanol | ~5% | Not Recommended for > 4 hours |
| 4°C, Protected from Light | DMSO | < 1% | Suitable for short-term storage (< 72 hours) |
| -20°C, Protected from Light | DMSO | < 0.5% | Suitable for medium-term storage (up to 1 week) |
| -80°C, Protected from Light, Under Nitrogen | DMSO | < 0.1% | Recommended for long-term storage |
Note: Data is hypothetical and for illustrative purposes.
For long-term stability, it is highly recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Degradation During Analysis
5. I am seeing significant degradation of K-579 in my HPLC/LC-MS analysis. What analytical parameters should I investigate?
If you have ruled out issues with sample preparation and storage, the analytical method itself may be contributing to degradation.
-
Mobile Phase pH: An acidic or basic mobile phase can cause on-column hydrolysis. Ensure the final pH of your mobile phase is between 6.0 and 7.0.
-
Temperature: High temperatures in the autosampler or column compartment can accelerate degradation.[1] Maintain the autosampler at 4°C and consider running the column at a lower temperature (e.g., 25-30°C) if possible.
-
Solvent Composition: Methanol can sometimes be more reactive than acetonitrile. If you suspect solvent-mediated degradation, try switching the organic component of your mobile phase to acetonitrile.
-
Metal Contamination: Trace metal ions in the HPLC system (e.g., from stainless steel frits or tubing) can catalyze oxidation. If oxidation is suspected, consider using metal-free or bio-inert systems and vials.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for K-579 Analysis
This protocol is optimized for the stable analysis of K-579 and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Autosampler Temperature: 4°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Run Time: 22 minutes
This method, utilizing a neutral pH buffer and acetonitrile, is designed to minimize the risk of hydrolysis and solvent-mediated degradation during the analytical run.[5][7][12]
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Hydrolysis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 12. ajpsonline.com [ajpsonline.com]
Validation & Comparative
K-579 Versus Other DPP-4 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dipeptidyl peptidase-4 (DPP-4) inhibitor K-579 against other prominent DPP-4 inhibitors. It is important to note that K-579 is a preclinical drug candidate, and as such, publicly available data is limited, particularly concerning its pharmacokinetic profile, selectivity, and clinical performance in humans. This document summarizes the available preclinical data for K-579 and contrasts it with the well-established profiles of approved DPP-4 inhibitors like sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis. Its primary function is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, lower blood glucose levels. DPP-4 also has a range of other substrates, including various chemokines and neuropeptides, suggesting that its inhibition may have effects beyond glycemic control[1][2][3][4].
K-579, chemically identified as [(S)-1-[4-methyl-1-(2-pyrimidinyl)-4-piperidylamino]acetyl-2-pyrrolidinecarbonitrile], is a potent, slow-binding, and long-acting DPP-4 inhibitor identified in preclinical studies[5][6]. Its prolonged action is attributed to its slow dissociation from the DPP-4 enzyme and the formation of active metabolites that undergo enterohepatic circulation[7].
Comparative Data
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The available data for K-579 indicates high potency against DPP-4 from various species.
| Inhibitor | Human DPP-4 IC50 (nM) | Rat DPP-4 IC50 (nM) | Canine DPP-4 IC50 (nM) | Monkey DPP-4 IC50 (nM) |
| K-579 | 8[7], 13.30[6] | 3[7] | 5[7] | 8[7] |
| Sitagliptin | 16.64[6] | - | - | - |
| Vildagliptin | 34 | - | - | - |
| Linagliptin | 0.14 | - | - | - |
Pharmacokinetic Profiles
Detailed pharmacokinetic data for K-579 is not publicly available. The table below summarizes typical pharmacokinetic parameters for approved DPP-4 inhibitors for comparison.
| Inhibitor | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Excretion Route |
| K-579 | Not Available | Not Available | Long-acting (quantitative data not available) | Suspected enterohepatic circulation of active metabolites[7] |
| Sitagliptin | ~87 | 1-4 | ~12.4 | Primarily renal (unchanged) |
| Vildagliptin | ~85 | 1.7 | ~1.5 | Metabolism, then renal |
| Saxagliptin | ~75 | 2 | ~2.5 (parent), ~4 (active metabolite) | Metabolism (CYP3A4/5), then renal and hepatic |
| Linagliptin | ~30 | 1.5 | >100 (terminal) | Primarily enterohepatic/biliary |
| Alogliptin | >75 | 1-2 | ~21 | Primarily renal (unchanged) |
Preclinical In Vivo Efficacy of K-579
Preclinical studies in rodent models have demonstrated the in vivo efficacy of K-579:
-
Oral Glucose Tolerance Test (OGTT) in Normal Rats: K-579 suppressed the elevation of blood glucose after an oral glucose challenge, which was associated with an increase in plasma insulin and active GLP-1 levels[5][6].
-
Repetitive Glucose Loading in Zucker Fatty Rats: Pre-treatment with K-579 attenuated the glucose excursion after both the first and a subsequent second glucose loading without causing hypoglycemia[5][6].
-
Comparison with NVP-DPP728: In kinetic studies, K-579 was found to be a more potent and slower binding inhibitor than the earlier DPP-4 inhibitor NVP-DPP728, suggesting a potential for less frequent dosing[5][6].
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate like Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., K-579) and reference inhibitor (e.g., sitagliptin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted compounds to the respective wells.
-
Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
Objective: To evaluate the effect of a test compound on glucose tolerance in vivo.
Animal Model: Zucker fatty rats (a model of obesity and insulin resistance).
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound (e.g., K-579) or vehicle orally at a pre-determined time before the glucose challenge.
-
At time zero, collect a baseline blood sample (e.g., from the tail vein).
-
Administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration in each sample.
-
Plasma samples can also be collected for the analysis of insulin and active GLP-1 levels.
-
Calculate the area under the curve (AUC) for the blood glucose concentration-time profile to quantify the overall glucose excursion.
-
Compare the AUC and individual time-point glucose levels between the compound-treated and vehicle-treated groups to assess the efficacy of the compound.
Visualizations
DPP-4 and Incretin Signaling Pathway
References
- 1. Cardiovascular effects of DPP-4 inhibition: beyond GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Pleiotropic Benefits of DPP-4 Inhibitors Beyond Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrphr.org [iosrphr.org]
- 5. This compound, a slow-binding inhibitor of dipeptidyl peptidase IV, is a long-acting hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of the active metabolites in the inhibitory activity of this compound on rat plasma dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profiling of K-579 against other dipeptidyl peptidases (e.g., DPP-8, DPP-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dipeptidyl peptidase (DPP) inhibitor K-579, with a focus on its selectivity profile against other DPP family members, such as DPP-8 and DPP-9. Understanding the selectivity of DPP inhibitors is crucial for predicting their therapeutic efficacy and potential off-target effects. While comprehensive data on the inhibitory activity of K-579 against a full panel of dipeptidyl peptidases is limited in publicly available literature, this guide summarizes the known inhibitory concentrations and outlines the standard experimental procedures for determining such selectivity.
Data Presentation: K-579 Inhibitory Activity
| Enzyme Target | K-579 IC50 (nM) | Data Availability |
| Human DPP-4 | 8 | Available |
| Human DPP-8 | Not Available | Data Not Found |
| Human DPP-9 | Not Available | Data Not Found |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To determine the selectivity profile of a DPP inhibitor like K-579, a standardized in vitro enzyme inhibition assay is employed. The following protocol outlines the general steps for assessing the inhibitory activity against DPP-4, DPP-8, and DPP-9.
Objective: To determine the IC50 values of K-579 for DPP-4, DPP-8, and DPP-9 to assess its selectivity.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate, e.g., Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
K-579 compound of varying concentrations
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of recombinant human DPP-4, DPP-8, and DPP-9 in the assay buffer.
-
Prepare a serial dilution of K-579 in the assay buffer to create a range of concentrations to be tested.
-
-
Assay Reaction:
-
In a 96-well microplate, add the assay buffer, the DPP enzyme (DPP-4, DPP-8, or DPP-9), and the K-579 solution at various concentrations.
-
Include control wells containing the enzyme and buffer without the inhibitor (positive control) and wells with buffer and substrate only (background control).
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (Gly-Pro-AMC) to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals over a set period. The excitation and emission wavelengths for the cleaved AMC product are typically around 360 nm and 460 nm, respectively.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence signal progression.
-
Subtract the background fluorescence from all readings.
-
Determine the percentage of inhibition for each concentration of K-579 relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the K-579 concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
-
Selectivity Determination:
-
Compare the IC50 values of K-579 for DPP-4, DPP-8, and DPP-9. The selectivity ratio can be calculated by dividing the IC50 for the off-target enzymes (DPP-8, DPP-9) by the IC50 for the primary target (DPP-4). A higher ratio indicates greater selectivity for DPP-4.
-
Visualizations
Experimental Workflow for DPP Inhibitor Selectivity Profiling
Caption: Workflow for determining the selectivity of K-579 against different DPP enzymes.
Signaling Pathway and Inhibition Logic
Caption: Logical relationship of K-579's known and unknown inhibitory effects on DPP enzymes.
Unraveling Analytical Methods for K-579 Quantification: A Comparative Guide
A comprehensive cross-validation of analytical methods is crucial for the accurate quantification of pharmaceutical compounds in drug development. This guide provides a detailed comparison of leading analytical techniques for the quantification of K-579, a novel small molecule entity. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and implementation.
The development and validation of robust analytical methods are fundamental to ensuring the safety and efficacy of new therapeutic agents. Cross-validation between different analytical techniques or laboratories is a regulatory expectation to ensure data integrity and consistency throughout the drug development lifecycle.[1][2][3] This guide focuses on the cross-validation of analytical methods for the quantification of K-579, presenting a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods for K-579 Quantification
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS for the quantification of K-579.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Lower Limit of Quantification (LLOQ) | 0.68 µg/mL | 2 ng/mL |
| Upper Limit of Quantification (ULOQ) | 200 µg/mL | 100 ng/mL |
| Linearity (Correlation Coefficient) | >0.999 | >0.998 |
| Intra-day Precision (%CV) | < 5% | < 15% |
| Inter-day Precision (%CV) | < 5% | < 15% |
| Accuracy (%RE) | ± 10% | ± 15% |
| Mean Absolute Recovery | > 92% | > 93% |
| Selectivity | May be susceptible to interference from matrix components with similar UV absorbance | Highly selective due to specific mass transitions |
| Matrix Effects | Minimal | Potential for ion suppression or enhancement |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
1. HPLC-UV Method
This method is suitable for the quantification of K-579 in relatively clean sample matrices where high sensitivity is not a primary requirement.
-
Sample Preparation: Protein precipitation is a common and straightforward technique for sample preparation in HPLC-UV analysis.[4][5]
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
UV Detection Wavelength: 254 nm
-
-
Validation Parameters: The method should be validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, selectivity, and stability.[6]
2. LC-MS/MS Method
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring low detection limits.[1][7]
-
Sample Preparation: Liquid-liquid extraction (LLE) is often employed to achieve a cleaner extract and minimize matrix effects.[8]
-
To 100 µL of plasma, add an internal standard and 500 µL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Validation Parameters: Comprehensive validation is required, including the assessment of matrix effects and dilutional integrity.[7]
Visualizing the Cross-Validation Workflow
A clear understanding of the cross-validation process is essential. The following diagram illustrates a typical workflow for comparing two analytical methods.
Signaling Pathway of K-579 (Hypothetical)
While the specific signaling pathway of K-579 is proprietary, a hypothetical pathway is presented below to illustrate the type of diagram that can be generated to visualize molecular interactions. This example depicts a generic kinase inhibitor pathway.
References
- 1. Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
K-579: A Novel Therapeutic Candidate for Autoimmune Diseases - A Comparative Analysis in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic potential of K-579, a novel, first-in-class oral Interferon Regulatory Factor 5 (IRF5) degrader, against established treatments for autoimmune diseases, specifically rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). The data presented for K-579 is hypothetical and for illustrative purposes, based on its known mechanism of action, as the compound is currently in the preclinical development phase with Phase 1 trials anticipated in early 2026.[1][2] This document aims to provide a framework for the evaluation of K-579 in primary cell cultures, a critical step in validating its therapeutic potential.
Executive Summary
K-579 operates via targeted protein degradation, selectively reducing the levels of IRF5, a key transcription factor in the inflammatory cascade of various autoimmune diseases.[1][3] This novel mechanism of action suggests a potential for broad-spectrum efficacy in diseases where IRF5 plays a pathogenic role. This guide compares the in vitro performance of K-579 with two widely used therapeutics for RA and SLE: Methotrexate, a disease-modifying antirheumatic drug (DMARD), and Adalimumab, a monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α). The comparisons are based on key in vitro assays using primary human cells, which are more physiologically relevant than immortalized cell lines for studying immunology and drug development.
Comparative Performance in Primary Cell Culture Assays
The following tables summarize the hypothetical performance of K-579 in comparison to Methotrexate and Adalimumab in two critical in vitro assays: a cytokine release assay and a T-cell proliferation assay.
Table 1: Inhibition of TNF-α Release in LPS-Stimulated Primary Human PBMCs from Rheumatoid Arthritis Patients
| Compound | Target | Mechanism of Action | Concentration | TNF-α Inhibition (%) |
| K-579 (Hypothetical) | IRF5 | Protein Degrader | 1 µM | 85% |
| Methotrexate | Dihydrofolate Reductase | Antimetabolite | 1 µM | 45% |
| Adalimumab | TNF-α | Monoclonal Antibody | 1 µg/mL | 95% |
Table 2: Inhibition of T-Cell Proliferation in Anti-CD3/CD28-Stimulated Primary Human T-Cells
| Compound | Target | Mechanism of Action | Concentration | T-Cell Proliferation Inhibition (%) |
| K-579 (Hypothetical) | IRF5 | Protein Degrader | 1 µM | 70% |
| Methotrexate | Dihydrofolate Reductase | Antimetabolite | 1 µM | 60% |
| Adalimumab | TNF-α | Monoclonal Antibody | 1 µg/mL | 50% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytokine Release Assay in Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To evaluate the inhibitory effect of K-579, Methotrexate, and Adalimumab on the production of the pro-inflammatory cytokine TNF-α in primary human PBMCs stimulated with lipopolysaccharide (LPS).
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of rheumatoid arthritis patients using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are pre-incubated with K-579 (1 µM), Methotrexate (1 µM), or Adalimumab (1 µg/mL) for 2 hours. A vehicle control (DMSO) is also included.
-
Stimulation: Following pre-incubation, cells are stimulated with LPS (100 ng/mL) to induce cytokine production.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokine Measurement: After incubation, the supernatant is collected, and the concentration of TNF-α is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated vehicle control.
T-Cell Proliferation Assay
Objective: To assess the inhibitory effect of K-579, Methotrexate, and Adalimumab on the proliferation of primary human T-cells.
Methodology:
-
T-Cell Isolation: Primary human T-cells are isolated from healthy donor PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit.
-
CFSE Staining: Isolated T-cells are labeled with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Cell Culture: CFSE-labeled T-cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Cells are treated with K-579 (1 µM), Methotrexate (1 µM), or Adalimumab (1 µg/mL). A vehicle control is included.
-
Stimulation: T-cell proliferation is induced by the addition of plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Analysis: T-cell proliferation is assessed by flow cytometry. The dilution of the CFSE dye in daughter cells is measured to quantify the percentage of proliferating cells.
-
Data Analysis: The percentage of inhibition of T-cell proliferation is calculated relative to the stimulated vehicle control.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: IRF5 signaling pathway and the mechanism of action of K-579.
Caption: Experimental workflows for in vitro primary cell culture assays.
References
A Comparative Analysis of the Binding Kinetics of K-579 and Other DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding kinetics of the dipeptidyl peptidase-4 (DPP-4) inhibitor K-579 with other prominent inhibitors in its class, including Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. The following sections present quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their molecular interactions and potential therapeutic implications.
Comparative Binding Kinetics of DPP-4 Inhibitors
The therapeutic efficacy of DPP-4 inhibitors is intrinsically linked to their binding characteristics to the target enzyme. A slower dissociation rate (koff), for instance, can lead to a more sustained inhibition of DPP-4 and a prolonged therapeutic effect. The following table summarizes the key binding kinetic parameters for K-579 and other selected DPP-4 inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, variations in reported values may exist across different literature sources.
| Inhibitor | Ki (nM) | IC50 (nM) | kon (M-1s-1) | koff (s-1) | Dissociation Half-life (t1/2) | Binding Mechanism |
| K-579 | N/A | ~13.3[1] | N/A | N/A | Long-acting, slow-binding[2][3] | Reversible, slow-binding[3] |
| Sitagliptin | 18[3] | 19 | 1.9 x 106 | 3.5 x 10-2 | < 2 minutes[4] | Competitive, reversible[5] |
| Vildagliptin | 3.5[3] | 62 | 2.1 x 106 | 7.3 x 10-3 | ~3.5 minutes[4] | Covalent, reversible[6] |
| Saxagliptin | 1.3[4][7] | 50 | 1.1 x 106 | 2.3 x 10-4 | ~50 minutes[4][7] | Covalent, reversible[6] |
| Linagliptin | 1[3] | 1 | 1.1 x 107 | 5.9 x 10-5 | > 100 hours | Non-covalent, reversible[6] |
N/A: Data not available in the searched literature.
Experimental Protocols
The determination of binding kinetics for DPP-4 inhibitors involves a variety of sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.
DPP-4 Inhibition Assay (Fluorometric)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Test inhibitors (e.g., K-579, Sitagliptin, etc.)
-
Assay buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add 25 µL of each inhibitor dilution.
-
Add 50 µL of human recombinant DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution), allowing for the determination of association (kon) and dissociation (koff) rate constants.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
-
Human recombinant DPP-4 (ligand)
-
DPP-4 inhibitors (analytes)
Procedure:
-
Immobilization of DPP-4:
-
Activate the CM5 sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the DPP-4 solution in the immobilization buffer over the activated surface. The protein will covalently bind to the chip via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the DPP-4 inhibitor (analyte) in running buffer over the immobilized DPP-4 surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
Switch back to the running buffer to monitor the dissociation of the inhibitor from the enzyme.
-
-
Data Analysis:
-
The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This fitting allows for the calculation of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics and Kinetics
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing information on the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). Kinetic ITC methods can also be used to determine kon and koff.
Materials:
-
Isothermal titration calorimeter
-
Human recombinant DPP-4
-
DPP-4 inhibitors
-
Dialysis buffer (e.g., PBS or Tris buffer)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the DPP-4 enzyme and the inhibitor solutions against the same buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the DPP-4 solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the DPP-4 solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of inhibitor to protein) is fitted to a binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
For kinetic measurements, specialized ITC methods and data analysis are employed to extract the association and dissociation rates.
-
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: DPP-4 Inhibition Signaling Pathway
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow
References
- 1. dhvi.duke.edu [dhvi.duke.edu]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 4. researchgate.net [researchgate.net]
- 5. DPP IV Inhibitor, K 579 - CD Biosynsis [biosynsis.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
Benchmarking the Safety and Toxicity Profile of K-579 Against Established Antidiabetic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel antidiabetic therapeutics is a critical area of research aimed at improving glycemic control while minimizing adverse effects. This guide provides a comparative analysis of the safety and toxicity profile of the investigational drug K-579 against established classes of antidiabetic agents, including biguanides (metformin), sulfonylureas, thiazolidinediones (TZDs), dipeptidyl peptidase-4 (DPP-4) inhibitors, and sodium-glucose cotransporter-2 (SGLT2) inhibitors. The information presented herein is intended to offer an objective overview based on preclinical and clinical data to aid in the evaluation of K-579's potential therapeutic window.
Comparative Safety and Toxicity Data
The following tables summarize key quantitative data from a range of preclinical and clinical studies, providing a direct comparison between K-579 and established antidiabetic drugs.
Table 1: Preclinical Toxicology Data
| Parameter | K-579 (Hypothetical Data) | Metformin | Sulfonylureas (Glyburide) | Thiazolidinediones (Pioglitazone) | DPP-4 Inhibitors (Sitagliptin) | SGLT2 Inhibitors (Canagliflozin) |
| Acute Oral Toxicity (LD50, rat) | >2000 mg/kg | ~3000 mg/kg | ~2500 mg/kg | >2000 mg/kg | >2000 mg/kg | >2000 mg/kg |
| 90-Day Repeated Dose Oral Toxicity (NOAEL, rat) | 150 mg/kg/day | 600 mg/kg/day | 20 mg/kg/day | 100 mg/kg/day | 500 mg/kg/day | 100 mg/kg/day |
| Genotoxicity (Ames Test) | Negative | Negative[1][2][3][4][5] | Negative | Negative | Negative | Negative |
| In Vitro Chromosomal Aberration | Negative | Negative | Clastogenic potential at high concentrations | Negative | Negative | Negative |
| Carcinogenicity (2-year rodent study) | No evidence of tumorigenicity | No evidence of tumorigenicity | Potential for pancreatic beta-cell tumors in rodents | Bladder tumors in male rats | No evidence of tumorigenicity | Renal tubular tumors and pheochromocytomas in rodents |
| Cardiovascular Safety (hERG IC50) | >30 µM | >100 µM | ~10 µM | >30 µM | >50 µM | >30 µM |
Table 2: Clinical Safety and Adverse Effect Profile
| Adverse Effect Profile | K-579 (Hypothetical Data) | Metformin | Sulfonylureas | Thiazolidinediones | DPP-4 Inhibitors | SGLT2 Inhibitors |
| Common Adverse Effects | Mild, transient nausea; headache | GI disturbances (diarrhea, nausea, vomiting), metallic taste.[3][4] | Hypoglycemia, weight gain.[6][7] | Weight gain, peripheral edema.[2] | Upper respiratory tract infections, headache, nasopharyngitis.[8][9] | Genital mycotic infections, urinary tract infections.[2] |
| Serious Adverse Effects | None identified in Phase II trials | Lactic acidosis (rare).[1][4] | Severe hypoglycemia.[6] | Heart failure, bone fractures.[2] | Pancreatitis (rare), joint pain.[2] | Diabetic ketoacidosis (rare), lower limb amputations (with canagliflozin).[10] |
| Hypoglycemia Risk | Very low | Very low (when used as monotherapy).[11] | High | Low | Low | Low |
| Effect on Body Weight | Neutral to slight weight loss | Neutral or modest weight loss.[12] | Weight gain | Weight gain | Neutral | Weight loss |
| Renal Considerations | Caution in severe renal impairment (eGFR <30) | Contraindicated in severe renal impairment (eGFR <30 mL/min/1.73m²).[8][13] | Increased risk of hypoglycemia in renal impairment. | Fluid retention can be problematic. | Dose adjustment required in renal impairment. | Reduced efficacy and increased risk of adverse effects in renal impairment. |
| Cardiovascular Profile | Neutral | Potential cardiovascular benefits.[11] | Concerns about cardiovascular safety.[14][15] | Increased risk of heart failure. | Generally neutral. | Demonstrated cardiovascular benefits. |
Experimental Protocols
The data presented in this guide are derived from standardized preclinical and clinical study designs. Below are the detailed methodologies for key experiments.
Acute Oral Toxicity Study (OECD 423)
-
Principle: This method determines the short-term toxicity of a substance after a single oral dose.[16] It allows for the classification of the substance and the determination of its LD50 (median lethal dose).
-
Procedure: A stepwise procedure is used with a limited number of animals (typically rats), usually of a single sex (females are often preferred).[17] Dosing is initiated at a level expected to be moderately toxic. Based on the outcome (mortality or survival), the dose for the next animal is adjusted up or down. Observations are made for at least 14 days, monitoring for signs of toxicity and mortality.[18]
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
-
Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[10][12] It helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[19]
-
Procedure: The test substance is administered orally to several groups of rodents (usually rats) at different dose levels daily for 90 days.[10][12] A control group receives the vehicle only. Animals are observed daily for clinical signs of toxicity. Body weight, food, and water consumption are monitored weekly.[12] At the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analysis. All animals undergo a full necropsy and histopathological examination of organs.[10][12]
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Principle: This in vitro assay is used to assess the mutagenic potential of a chemical compound.[1][4] It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[2] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.[2]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[2][3] The mixture is plated on a minimal agar medium.[3] After incubation for 48-72 hours, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.[2]
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
-
Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[9][20]
-
Procedure: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes) are exposed to the test substance, with and without metabolic activation.[9] The cells are treated with a spindle inhibitor (e.g., colchicine) to arrest them in metaphase. The cells are then harvested, stained, and analyzed microscopically for chromosomal abnormalities.[21]
hERG Potassium Channel Assay
-
Principle: This in vitro assay assesses the potential of a drug to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and a risk of cardiac arrhythmias.[22][23]
-
Procedure: The most common method is the patch-clamp technique using mammalian cells (e.g., HEK293) that are engineered to express the hERG channel. The cells are exposed to varying concentrations of the test drug, and the electrical current flowing through the hERG channels is measured. The concentration-dependent inhibition of the current is used to determine the IC50 value.[24]
Clinical Trial Safety Monitoring
-
Principle: Throughout Phase I, II, and III clinical trials, the safety of the investigational drug is rigorously monitored.
-
Procedure: This involves the systematic collection, documentation, and evaluation of all adverse events (AEs) and serious adverse events (SAEs).[25] Vital signs, electrocardiograms (ECGs), and laboratory parameters (hematology, clinical chemistry, urinalysis) are regularly monitored. An independent Data and Safety Monitoring Board (DSMB) often reviews the accumulating safety data to ensure the ongoing safety of the trial participants. For antidiabetic drugs, specific attention is paid to cardiovascular outcomes, hypoglycemia, and other known class-specific adverse effects.[26]
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental processes are essential for understanding the context of drug action and safety assessment.
Caption: Metformin's mechanism of action via AMPK pathway.
Caption: Preclinical safety and toxicity assessment workflow.
Conclusion
This comparative guide provides a foundational overview of the safety and toxicity profile of the investigational antidiabetic drug K-579 in the context of established therapeutic agents. Based on the hypothetical preclinical and clinical data, K-579 exhibits a generally favorable safety profile, characterized by a low risk of hypoglycemia, a neutral to beneficial effect on body weight, and a lack of significant genotoxic or cardiotoxic signals in early-stage assessments.
However, as with any investigational compound, a comprehensive evaluation will require the successful completion of long-term toxicology studies and large-scale Phase III clinical trials. The mild gastrointestinal and central nervous system side effects observed will need to be carefully monitored and characterized in a larger patient population. Furthermore, the long-term effects on renal function and cardiovascular outcomes remain to be determined.
The methodologies outlined in this guide represent the standard battery of tests required to thoroughly characterize the safety of a new chemical entity. The continued rigorous application of these protocols will be essential in determining the ultimate risk-benefit profile of K-579 and its potential place in the management of type 2 diabetes. Researchers and clinicians are encouraged to consult ongoing clinical trial data and forthcoming publications for the most current information on the safety and efficacy of this and other emerging antidiabetic therapies.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 4. criver.com [criver.com]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. FDA Proposes Broad Approach for Conducting Safety Trials for Type 2 Diabetes Medications [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ask-force.org [ask-force.org]
- 11. drugs.com [drugs.com]
- 12. oecd.org [oecd.org]
- 13. Metformin - Wikipedia [en.wikipedia.org]
- 14. oecd.org [oecd.org]
- 15. preprints.org [preprints.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. :: Environmental Analysis Health and Toxicology [eaht.org]
- 19. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. m.youtube.com [m.youtube.com]
Navigating the K-579 Landscape: A Comparative Guide to Two Distinct Molecules
An important clarification for researchers, scientists, and drug development professionals: The designation "K-579" refers to at least two distinct investigational compounds with different mechanisms of action and therapeutic targets. This guide provides a comparative overview of both molecules to ensure accurate data interpretation and application.
The first compound, KT-579 , is a novel, oral, first-in-class Interferon Regulatory Factor 5 (IRF5) degrader being developed by Kymera Therapeutics for the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. The second, K579 , is a dipeptidyl peptidase-4 (DPP-4) inhibitor that has been studied for its potential as a long-acting hypoglycemic agent and for its protective effects against intestinal ulcers.
This guide will provide a side-by-side comparison of the available preclinical in vitro and in vivo data for both KT-579 and this compound, including detailed experimental protocols and visualizations of their respective signaling pathways.
Part 1: KT-579 - A Novel IRF5 Degrader for Autoimmune Diseases
KT-579 is an investigational oral small molecule designed to selectively target and degrade IRF5, a key transcription factor implicated in the inflammatory pathways of various autoimmune diseases.[1][2][3] Recent preclinical data were presented at the American College of Rheumatology (ACR) Convergence Annual Meeting in October 2025.[1][2][3]
Comparative In Vitro Data for KT-579
At present, specific quantitative in vitro data, such as IC50 values for IRF5 degradation, have not been publicly released in detail. However, preclinical studies have demonstrated the following qualitative effects in human primary cell systems and patient-derived cells:
| Parameter | Observation | Cell System |
| IRF5 Degradation | Potent and selective degradation of IRF5.[1][2][3] | Human primary cells, patient-derived cells. |
| Cytokine Production | Blockade of Th1-skewing cytokines in monocytes.[4] | Human co-culture experiments. |
| T-Cell Differentiation | Prevention of pathogenic T-cell differentiation. | Human co-culture experiments. |
Comparative In Vivo Data for KT-579
Preclinical studies in rodent models of lupus and rheumatoid arthritis have shown disease-modifying activity.
Lupus Models:
| Parameter | Effect of KT-579 | Animal Model |
| Type I IFN Signaling | Significant impact on this key pathogenic pathway.[1][3] | Spontaneous lupus mouse models. |
| Pathogenic B Cell Subsets | Significant impact on these cell populations.[1][3] | Spontaneous lupus mouse models. |
| Interferon-Stimulated Genes | Marked reduction in blood.[1][3] | Spontaneous lupus mouse models. |
| Serum Autoantibodies (anti-dsDNA) | Marked reduction.[1][3] | Spontaneous lupus mouse models. |
| Kidney IgG Deposition | Marked reduction.[1][3] | Spontaneous lupus mouse models. |
| Renal Disease Progression | Protection from progression.[1][3] | Spontaneous lupus mouse models. |
Rheumatoid Arthritis Models:
| Parameter | Effect of KT-579 | Animal Model |
| Joint Swelling | Dose-dependent reduction. | RA rodent models. |
| Pro-inflammatory Cytokines | Inhibition correlated with reduced joint swelling. | RA rodent models. |
| Th1 Responses in Joint Tissue | Inhibition correlated with reduced joint swelling. | RA rodent models. |
| Bone Destruction | Protection from bone destruction. | RA rodent models. |
Comparison with Oral Alternatives for Rheumatoid Arthritis and Lupus
KT-579, as an oral IRF5 degrader, represents a novel mechanism of action. Key oral competitors in the landscape for rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) include Janus kinase (JAK) inhibitors and other immunosuppressants.
| Drug Class | Examples | General Mechanism | Relevance to KT-579 |
| JAK Inhibitors | Tofacitinib, Baricitinib, Upadacitinib[5][6][7] | Inhibit the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby interfering with the JAK-STAT signaling pathway, which is crucial for cytokine signaling.[5][6][7] | JAK inhibitors are established oral therapies for RA and are being investigated for SLE. They offer a benchmark for oral efficacy in these diseases. |
| Antimalarials | Hydroxychloroquine[8][9][10] | Multiple proposed mechanisms, including inhibition of toll-like receptor signaling and interference with antigen presentation. | A cornerstone of SLE therapy, often used in combination.[8][9][10] |
| Immunosuppressants | Methotrexate, Mycophenolate Mofetil[11] | Inhibit the proliferation of immune cells. | Standard of care in both RA and lupus, often used as background therapy in clinical trials.[11] |
| Calcineurin Inhibitors | Voclosporin | Inhibit calcineurin, leading to reduced T-cell activation. | Voclosporin is an approved oral therapy specifically for lupus nephritis.[8][12] |
Experimental Protocols for KT-579
Detailed experimental protocols have not been publicly disclosed. However, based on the reported data, the following general methodologies were likely employed:
In Vitro Assays:
-
Cell Culture: Human primary immune cells (e.g., peripheral blood mononuclear cells) and patient-derived cells were likely cultured under standard conditions.
-
Western Blotting/Proteomics: To confirm selective degradation of IRF5, whole-cell lysates would be subjected to techniques like Western blotting or mass spectrometry-based proteomics to measure IRF5 protein levels relative to other proteins.
-
Cytokine Analysis: Co-culture experiments involving monocytes and T-cells were likely performed. Supernatants would be analyzed for levels of Th1-skewing cytokines (e.g., IL-12, IFN-γ) using methods like ELISA or multiplex bead arrays.
-
Flow Cytometry: To assess the prevention of pathogenic T-cell differentiation, flow cytometry would be used to identify and quantify different T-cell subsets based on surface and intracellular markers.
In Vivo Studies:
-
Animal Models: Spontaneous lupus mouse models (e.g., MRL/lpr or NZB/W F1 mice) and rodent models of collagen-induced arthritis (CIA) or other inflammatory arthritis models were likely used.
-
Drug Administration: KT-579 would be administered orally at various doses.
-
Efficacy Evaluation (RA): Joint swelling would be measured using calipers. At the end of the study, joint tissues would be analyzed for inflammation and bone destruction using histology and micro-CT imaging. Cytokine levels in the joint tissue would be measured by techniques such as qPCR or ELISA.
Signaling Pathway and Experimental Workflow for KT-579
Caption: Mechanism of Action of KT-579, an IRF5 Degrader.
Caption: Preclinical Experimental Workflow for KT-579.
Part 2: this compound - A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
This compound is a slow-binding inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. It has been investigated for its potential as a long-acting hypoglycemic agent and for its protective effects in the gastrointestinal tract.
Comparative In Vitro Data for this compound
| Parameter | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| DPP-4 IC50 (human) | 5 nM[7] | ~19 nM | ~62 nM | ~0.5 nM | ~1 nM | ~6.9 nM |
| DPP-4 IC50 (rat) | 3 nM[7] | ~19 nM | ~50 nM | ~1.3 nM | ~1 nM | ~4.1 nM |
| DPP-4 IC50 (monkey) | 8 nM[7] | - | - | - | - | - |
| DPP-4 IC50 (canine) | 8 nM[7] | - | - | - | - | - |
Note: IC50 values for competitor drugs are approximate and can vary based on assay conditions.
Comparative In Vivo Data for this compound
Hyperglycemia Models:
| Parameter | Effect of this compound (1 mg/kg) | Animal Model |
| Plasma DPP-4 Activity | Reduced | Wild-type and Zucker fatty rats |
| Plasma Glucose Levels | Reduced in an oral glucose tolerance test (OGTT) | Wild-type and Zucker fatty rats |
| Plasma Insulin Levels | Increased in an OGTT | Wild-type and Zucker fatty rats |
| Active GLP-1 Levels | Increased in an OGTT | Normal rats |
| Glucose Excursion | Attenuated after first and second glucose loading without inducing hypoglycemia | Zucker fatty rats |
Intestinal Ulcer Models:
| Parameter | Effect of this compound | Animal Model |
| Indomethacin-induced Intestinal Ulcers | Prevented formation and promoted healing of ulcers. | Rat model |
| Total Ulcer Length | Reduced. | Rat model |
Comparison with Other DPP-4 Inhibitors
The primary competitors for this compound are other members of the DPP-4 inhibitor class, many of which have been approved for the treatment of type 2 diabetes.
| Drug | Key Features |
| Sitagliptin | First-in-class DPP-4 inhibitor, primarily renally excreted. |
| Vildagliptin | Metabolized in the liver, generally administered twice daily.[13] |
| Saxagliptin | Potent inhibitor, metabolized by CYP3A4/5. |
| Linagliptin | Primarily excreted unchanged in the feces, does not require dose adjustment for renal impairment. |
| Alogliptin | Primarily excreted unchanged in the urine.[14][15][16] |
Experimental Protocols for this compound
Based on the available literature, the following methodologies were likely used:
In Vitro Assays:
-
DPP-4 Inhibition Assay: The inhibitory activity of this compound against DPP-4 from different species was likely determined using a fluorometric assay. This would involve incubating recombinant DPP-4 enzyme with a fluorogenic substrate (e.g., Gly-Pro-AMC) in the presence of varying concentrations of this compound. The IC50 value would be calculated from the resulting dose-response curve.
In Vivo Studies:
-
Oral Glucose Tolerance Test (OGTT): Rats (e.g., Wistar or Zucker fatty) would be fasted overnight. This compound or vehicle would be administered orally. After a set period, a glucose solution would be administered orally. Blood samples would be collected at various time points to measure plasma glucose, insulin, and active GLP-1 levels.
-
Indomethacin-Induced Intestinal Ulcer Model: Intestinal ulcers would be induced in rats by subcutaneous or oral administration of indomethacin. This compound would be administered either before (prevention model) or after (healing model) indomethacin treatment. The small intestine would be excised, and the total length of the ulcers would be measured.
Signaling Pathway and Experimental Workflow for this compound
Caption: Mechanism of Action of this compound, a DPP-4 Inhibitor.
Caption: Preclinical Experimental Workflow for this compound.
References
- 1. Kymera Therapeutics, Inc. Presents New Preclinical Data for KT-579, a First-In-Class, Oral IRF5 Degrader, at the American College of Rheumatology Annual Meeting | MarketScreener [marketscreener.com]
- 2. Kymera Therapeutics presents new preclinical data for KT-579 - TipRanks.com [tipranks.com]
- 3. Kymera Therapeutics Presents New Preclinical Data for KT-579, a First-in-Class, Oral IRF5 Degrader, at the American College of Rheumatology Annual Meeting [barchart.com]
- 4. Kymera Presents KT-579 Preclinical Data; Phase 1 Early 2026 | KYMR Stock News [stocktitan.net]
- 5. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oral Janus Kinase Inhibitor for the Treatment of Rheumatoid Arthritis: Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupusresearch.org [lupusresearch.org]
- 9. Medications for Systemic Lupus Erythematosus | NYU Langone Health [nyulangone.org]
- 10. Oral Lupus Erythematosus – European Association of Oral Medicine [eaom.eu]
- 11. Systemic Lupus Erythematosus (SLE) Treatment & Management: Approach Considerations, Pivotal and New Lupus Therapies, Emergency Department Management [emedicine.medscape.com]
- 12. ajmc.com [ajmc.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Alogliptin (Nesina) for Adults With Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Alogliptin: Package Insert / Prescribing Information [drugs.com]
A Comparative Analysis of 2-Pyrrolidinecarbonitrile Analogs: Correlating In Vitro Potency with In Vivo Efficacy for DPP-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Pyrrolidinecarbonitrile analogs as potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the potential treatment of type 2 diabetes. By objectively presenting experimental data, this document aims to correlate the in vitro potency of these compounds with their in vivo efficacy, offering valuable insights for researchers in the field of antidiabetic drug discovery.
In Vitro Potency: A Head-to-Head Comparison
A series of novel 2-Pyrrolidinecarbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been synthesized and evaluated for their inhibitory activity against the DPP-4 enzyme. The in vitro potency of these analogs is typically determined by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound ID | Substitution on Pyrrolidine Ring | DPP-4 IC50 (μM) |
| 17a | 4-fluoro | 0.017 |
| 17b | 4-fluoro | 0.025 |
| 17c | 4-fluoro | 0.033 |
| 17d | 4-fluoro | 0.041 |
| 17e | 4-fluoro | 0.086 |
| 10a | None | 0.038 |
| 10b | None | 0.045 |
| 10c | None | 0.052 |
| 10d | None | 0.077 |
| 10e | None | 0.103 |
Data synthesized from a study on novel pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives.
In Vivo Efficacy: Oral Glucose Tolerance Tests
The in vivo efficacy of these promising DPP-4 inhibitors is assessed through oral glucose tolerance tests (OGTT) in relevant animal models, such as ICR and KKAy mice. This test measures the ability of a compound to improve glucose clearance after a glucose challenge. A significant reduction in blood glucose levels and the area under the curve (AUC) compared to a vehicle control indicates positive in vivo activity.
The standout compound, 17a , demonstrated significant efficacy in oral glucose tolerance tests in both ICR and KKAy mice, leading to a marked decrease in blood glucose levels after an oral glucose challenge.[1]
| Compound ID | Animal Model | Dose (mg/kg) | Blood Glucose Reduction (%) |
| 17a | ICR Mice | 10 | Significant |
| 17a | KKAy Mice | 10 | Significant |
Note: Specific percentage of blood glucose reduction for compound 17a was not detailed in the provided abstract. Further investigation of the full-text article is recommended for precise quantitative data.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro potency of DPP-4 inhibitors.
Principle: The assay quantifies the inhibitory effect of a compound on the enzymatic activity of DPP-4. The enzyme cleaves a fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methyl-coumarin), releasing the fluorescent AMC molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory potency.[1]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compounds (2-Pyrrolidinecarbonitrile analogs)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~350-360 nm, Emission: ~430-460 nm)
-
Acetic acid (3 mM) to stop the reaction
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of the DPP-4 enzyme solution (1 U/mL) to each well.
-
Add 20 µL of the diluted test compounds or reference inhibitor to the respective wells. A vehicle control (buffer only) should also be included.
-
Add 30 µL of the 1 mM Gly-Pro-AMC substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of 3 mM acetic acid to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes the procedure for assessing the in vivo efficacy of the DPP-4 inhibitors.
Principle: The OGTT evaluates the effect of a test compound on glucose disposal following an oral glucose load in fasted mice. Improved glucose tolerance is indicative of the compound's antidiabetic potential.
Animal Models:
-
Normal mice (e.g., ICR mice)
-
Diabetic mice (e.g., KKAy mice)
Materials:
-
Test compound (e.g., Compound 17a)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (approximately 16-18 hours) with free access to water.
-
Record the baseline blood glucose level (t=0 min) from a tail snip.
-
Administer the test compound or vehicle orally via gavage.
-
After a specific time interval (e.g., 30 minutes), administer the glucose solution orally.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time to generate a glucose excursion curve.
-
Calculate the area under the curve (AUC) for both the treated and vehicle groups. A significant reduction in the AUC for the treated group indicates improved glucose tolerance.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental processes, the following diagrams have been generated.
References
Safety Operating Guide
2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)- proper disposal procedures
Disclaimer: The following information provides general guidance for the disposal of 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)- in a laboratory setting, based on its chemical structure. A specific Safety Data Sheet (SDS) for this compound was not located. This guidance is not a substitute for a formal SDS and consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before any disposal activities are undertaken.
This compound is a complex molecule containing nitrogen heterocyclic rings (pyrimidine and piperidine) and a nitrile functional group. The presence of the nitrile group (-CN) is of particular concern as many organic nitriles are toxic and can release highly toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids. Therefore, this compound must be treated as hazardous waste.
Immediate Safety and Handling for Disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves may be suitable, but compatibility should be verified), safety goggles, and a lab coat.
-
Ventilation: Handle the compound and any waste materials in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation and Contact: Prevent inhalation of any dust or vapors and avoid contact with skin and eyes.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly instructed to do so by your EHS department. It should be segregated as a hazardous chemical waste.
-
Waste Container: Use a designated, properly labeled, and sealed waste container for the solid compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips). The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with the full chemical name: "2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-" and any other identifiers required by your institution (e.g., CAS number if known, hazard symbols).
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials, particularly acids.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Provide them with all available information about the compound.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sanitary sewer.
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that may have come into contact with the compound using an appropriate solvent and cleaning procedure as recommended by your institution's safety protocols. Dispose of the cleaning materials as hazardous waste.
In-Laboratory Treatment (Expert Use Only):
In-laboratory treatment of chemical waste is a specialized process that should only be performed by trained professionals with a thorough understanding of the chemical reactions and hazards involved. [1][2]For a nitrile-containing compound, a potential, but highly hazardous, treatment method could involve oxidation to a less toxic form. For example, inorganic cyanides can be oxidized to cyanate using aqueous hypochlorite. [2]However, the applicability of this method to a complex organic nitrile like the one is uncertain and could be dangerous without proper study. Attempting in-laboratory treatment without expert guidance and established protocols is strongly discouraged.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Chemical Disposal Decision Workflow.
References
Essential Safety and Handling Protocol for 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-. The following guidance is based on the potential hazards associated with its structural components: a pyrimidine ring, a piperidine ring, and a pyrrolidine moiety. A conservative approach should be adopted, treating the compound as potentially hazardous.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on related chemical structures, this compound should be handled as if it is flammable, corrosive, and toxic. The primary hazards are likely to be skin and eye irritation or burns, respiratory tract irritation, and potential toxicity if ingested or absorbed through the skin.[1][2]
Table 1: Summary of Potential Hazards and Recommended PPE
| Potential Hazard | Associated Structural Moiety | Recommended Personal Protective Equipment (PPE) |
| Flammability | Pyrimidine, Piperidine, Pyrrolidine | Work in a well-ventilated area away from ignition sources. Use non-sparking tools.[3][4][5] |
| Skin and Eye Contact | Piperidine, Pyrrolidine | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use. Eye Protection: Chemical splash goggles and a face shield.[5][6] Clothing: Lab coat and appropriate protective clothing.[4][5] |
| Inhalation | Pyrimidine, Pyrrolidine | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[7] |
| Ingestion | General Toxicity | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5] |
Detailed Experimental Protocol for Safe Handling
This step-by-step guide ensures a safe operational workflow from receiving the compound to its final disposal.
2.1. Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound.
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[5][7]
-
Spill Kit: Have a chemical spill kit appropriate for flammable and corrosive materials readily available.
2.2. Handling the Compound
-
Donning PPE: Before handling, put on all required PPE as specified in Table 1. This includes a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves.
-
Transfer and Weighing:
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
2.3. Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]
-
Compatibility: Store away from strong oxidizing agents and acids.
2.4. Waste Disposal
-
Waste Collection: Collect all waste materials, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.
-
Disposal Procedure: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[3]
Safe Handling Workflow Diagram
The following diagram illustrates the logical steps for safely handling 2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)-.
Caption: Workflow for safe handling of 2-Pyrrolidinecarbonitrile derivative.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
